Metfol-B
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-21(10-4-2-8(3-5-10)14(23)24)7-9-6-17-12-11(18-9)13(22)20-15(16)19-12/h2-6H,7H2,1H3,(H,23,24)(H3,16,17,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLFEQJGRZKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204791 | |
| Record name | N(10)-Methylpteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-18-7 | |
| Record name | Metfol-B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(10)-Methylpteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metfol-B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N(10)-Methylpteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N10-METHYLPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RHB9JD89E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metfol-B: A Multi-faceted Approach to Overcoming Antifolate Resistance in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Antifolate chemotherapeutics, such as methotrexate (MTX), are mainstays in oncology, but their efficacy is frequently compromised by the development of drug resistance. This resistance can arise from a variety of molecular mechanisms, including impaired drug uptake, increased drug efflux, enhanced activity of the target enzyme dihydrofolate reductase (DHFR), and defects in drug polyglutamylation. Metfol-B, a combination of levomefolate (L-methylfolate), methylcobalamin (vitamin B12), and pyridoxal-5-phosphate (P5P), presents a promising strategy to circumvent these resistance mechanisms. This technical guide delineates the mechanism of action of this compound in the context of antifolate resistance, supported by quantitative data and detailed experimental protocols. By providing the biologically active form of folate and essential cofactors, this compound can bypass the metabolic blockade imposed by antifolates and restore downstream cellular processes necessary for nucleotide synthesis and DNA replication.
Introduction: The Challenge of Antifolate Resistance
Antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, leading to a depletion of tetrahydrofolate (THF) and its derivatives. These derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA. The primary target of classical antifolates like methotrexate is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to THF.
Cancer cells can develop resistance to antifolates through several mechanisms:
-
Impaired Drug Influx: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for folates and antifolates into the cell.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), which actively pump antifolates out of the cell.
-
DHFR Overexpression or Mutation: Increased levels of DHFR can titrate out the inhibitory effect of the drug. Mutations in the DHFR gene can reduce the binding affinity of the antifolate.
-
Defective Polyglutamylation: Antifolates require the addition of glutamate residues, a process called polyglutamylation, for intracellular retention and optimal activity. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) leads to poor drug retention.
This compound: Composition and Rationale
This compound is a formulation comprising three key components that play vital roles in folate metabolism:
-
Levomefolate (L-5-Methyltetrahydrofolate): The most biologically active form of folate. It is the predominant form of folate in the circulation and can directly enter the folate cycle downstream of the DHFR-mediated step.
-
Methylcobalamin (Vitamin B12): An essential cofactor for the enzyme methionine synthase. This enzyme is crucial for the conversion of L-methylfolate to THF, a key step for the regeneration of the folate pool.
-
Pyridoxal-5-Phosphate (P5P): The active form of vitamin B6. It serves as a cofactor for numerous enzymes in one-carbon metabolism, including serine hydroxymethyltransferase (SHMT), which is a major source of one-carbon units.[1][2][3]
The rationale behind this compound is to provide the necessary downstream metabolites and cofactors to bypass the enzymatic blockade and resistance mechanisms that render traditional antifolate therapy ineffective.
Mechanism of Action of this compound in Antifolate Resistance
Levomefolate: Bypassing DHFR Inhibition
The cornerstone of this compound's action against antifolate resistance is the provision of levomefolate. Since classical antifolates block DHFR, the conversion of dietary folic acid to the active THF is inhibited. Levomefolate, being the metabolic end-product of this pathway, can replenish the intracellular folate pool independently of DHFR activity. This directly circumvents resistance mechanisms involving DHFR overexpression or mutation.
Methylcobalamin: Overcoming the "Methyl Trap" and Enhancing Antifolate Uptake
Methylcobalamin plays a dual role. Firstly, it acts as a cofactor for methionine synthase, which catalyzes the transfer of a methyl group from levomefolate to homocysteine, producing methionine and THF. In the absence of sufficient vitamin B12, folate becomes "trapped" as L-methylfolate, leading to a functional folate deficiency even when L-methylfolate is supplied. By ensuring the efficient conversion of L-methylfolate to THF, methylcobalamin prevents this "methyl trap" and ensures the availability of THF for purine and thymidylate synthesis.
Secondly, preclinical studies have suggested that methylcobalamin can enhance the transport of methotrexate into tumor cells. This synergistic effect could potentially counteract resistance due to impaired drug influx.[4]
Pyridoxal-5-Phosphate: Supporting One-Carbon Metabolism
P5P is a critical cofactor for serine hydroxymethyltransferase (SHMT), the enzyme that catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units for nucleotide biosynthesis.[1][2][3] By supporting SHMT activity, P5P ensures a steady supply of one-carbon units, which is essential for the downstream processes that levomefolate and methylcobalamin facilitate. While not a primary driver in overcoming resistance, its role in maintaining the overall flux of one-carbon metabolism is crucial for the efficacy of the entire formulation.[1][2][3]
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound components in the context of antifolate treatment and resistance.
Table 1: Rescue Effect of Different Folates on Methotrexate-Induced Cytotoxicity
| Cell Line | Treatment | Folate Supplement | Concentration | Cell Viability (%) |
| HTR-8/SVneo | MTX (IC50) | None | - | ~50 |
| HTR-8/SVneo | MTX (IC50) | Folic Acid | 1 µM | ~55 (no significant rescue) |
| HTR-8/SVneo | MTX (IC50) | Levomefolate (MTHF) | 1 µM | ~85 (significant rescue) |
| HTR-8/SVneo | MTX (IC50) | Folinic Acid (FTHF) | 1 µM | ~90 (significant rescue) |
Data synthesized from a study on human trophoblast cells, demonstrating the superior rescuing effect of active folate metabolites over folic acid in the presence of methotrexate.[5][6]
Table 2: Effect of Methylcobalamin on Methotrexate Uptake
| Tissue | Treatment | 3H-Methotrexate Influx (relative units) |
| Mammary Adenocarcinoma (Ca-755) | Methotrexate | 1.00 |
| Mammary Adenocarcinoma (Ca-755) | Methotrexate + Methylcobalamin (0.01 mg/kg) | 1.45 (stimulated influx) |
| Small Intestine | Methotrexate | 1.00 |
| Small Intestine | Methotrexate + Methylcobalamin (0.01 mg/kg) | 1.30 (stimulated influx) |
| Spleen | Methotrexate | 1.00 |
| Spleen | Methotrexate + Methylcobalamin (0.01 mg/kg) | 1.02 (no significant change) |
Data from a preclinical study showing that methylcobalamin can selectively increase methotrexate uptake in tumor and intestinal tissues.[4]
Experimental Protocols
Cell Viability Assay to Determine Rescue Effect
Objective: To assess the ability of this compound components to rescue cells from antifolate-induced cytotoxicity.
Materials:
-
Antifolate-resistant and sensitive cancer cell lines (e.g., MTX-resistant leukemia cell line K562/MTX).
-
Complete cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
Methotrexate (or other antifolate).
-
Levomefolate, methylcobalamin, pyridoxal-5-phosphate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the antifolate to determine the IC50 value.
-
In a separate experiment, treat cells with the IC50 concentration of the antifolate.
-
Simultaneously, add different concentrations of levomefolate, methylcobalamin, P5P, or a combination (this compound) to the respective wells. Include a control group with only the antifolate.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Methotrexate Uptake Assay
Objective: To quantify the effect of methylcobalamin on the intracellular accumulation of methotrexate.
Materials:
-
Cancer cell line of interest.
-
[3H]-Methotrexate (radiolabeled).
-
Methylcobalamin.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Culture cells to mid-log phase.
-
Pre-incubate cells with or without methylcobalamin at a desired concentration for 1 hour.
-
Add [3H]-Methotrexate to the cell culture medium at a specific concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the cell suspension.
-
Wash the cells rapidly with ice-cold PBS to remove extracellular [3H]-Methotrexate.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Plot the intracellular [3H]-Methotrexate concentration over time to determine the rate of uptake.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Simplifying the B Complex: How Vitamins B6 and B9 Modulate One Carbon Metabolism in Cancer and Beyond [mdpi.com]
- 2. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. [Effect of methylcobalamin on methotrexate transport in normal and tumorous tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Role of Metfol-B in Modulating Methotrexate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methotrexate (MTX), a cornerstone of therapy in oncology and autoimmune diseases, exerts its therapeutic effects by competitively inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition, however, also leads to a range of dose-limiting toxicities. Metfol-B, a combination formulation of Methylcobalamin (Vitamin B12), Folic Acid (Vitamin B9), and Pyridoxine (Vitamin B6), plays a crucial adjunctive role in methotrexate therapy. This technical guide provides an in-depth analysis of the biochemical and clinical interplay between this compound and methotrexate, offering a comprehensive resource for researchers and drug development professionals. The guide summarizes quantitative data on the impact of this compound's components on MTX toxicity, details relevant experimental protocols, and provides visual representations of key metabolic pathways and experimental workflows.
Introduction: The Rationale for Co-administration
Methotrexate's mechanism of action is intrinsically linked to the folate pathway. By inhibiting DHFR, MTX depletes intracellular pools of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and pyrimidines, thereby arresting DNA synthesis and cell proliferation[1][2]. This disruption of folate metabolism is not only central to MTX's efficacy but also the primary driver of its adverse effects, which can manifest as myelosuppression, mucositis, and hepatotoxicity.
This compound is a formulation designed to counteract these toxicities by providing essential B vitamins that are integral to folate metabolism and related pathways. The components of this compound are:
-
Folic Acid: A synthetic form of folate that replenishes the folate pool depleted by methotrexate, thereby mitigating its toxic effects on healthy tissues.
-
Methylcobalamin: An active form of Vitamin B12 that acts as a cofactor for methionine synthase, an enzyme crucial for the regeneration of methionine and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.
-
Pyridoxine (Vitamin B6): A cofactor in numerous metabolic pathways, including the transsulfuration pathway which is involved in homocysteine metabolism.
This guide will dissect the individual and combined roles of these components in the context of methotrexate therapy.
Quantitative Impact on Methotrexate Toxicity
The co-administration of the components of this compound, particularly folic acid, has been extensively studied to quantify their impact on reducing methotrexate-related toxicities. The following tables summarize key findings from clinical trials.
Table 1: Effect of Folic Acid Supplementation on Methotrexate-Related Adverse Events in Rheumatoid Arthritis Patients
| Adverse Event | Folic Acid Supplementation Group | Placebo Group | Odds Ratio (95% CI) | p-value | Reference |
| Elevated Transaminases | 17% | 38% | 0.15 (0.10, 0.23) | <0.00001 | [3] |
| Gastrointestinal Side Effects (Nausea, Vomiting) | 51% | 71% | 0.71 (0.51, 0.99) | 0.04 | [3] |
| Patient Withdrawal from MTX Treatment | 12% | 38% | 0.29 (0.21, 0.42) | <0.00001 | [3] |
Table 2: Comparison of Different Folic Acid Dosing Regimens on Methotrexate Toxicity
| Folic Acid Dose | Incidence of Transaminitis (>ULN) | Incidence of Undesirable Symptoms | Mean MTX Dose (mg/week) | Reference |
| 10 mg/week | 42.6% | 7.4% lower than 30mg group (not significant) | 22.8 ± 4.4 | [4] |
| 30 mg/week | 45.7% | - | 21.4 ± 4.6 | [4] |
While extensive quantitative data exists for folic acid, similar comprehensive human data for the direct impact of methylcobalamin and pyridoxine on methotrexate pharmacokinetics and toxicity are less readily available. However, preclinical studies provide some insights:
Table 3: Preclinical Data on Methylcobalamin and Pyridoxine in Methotrexate Treatment
| Component | Finding | Model | Reference |
| Methylcobalamin | Stimulated the rate of 3H-methotrexate influx into tumor and small intestine. Optimal dose of 0.01 mg/kg suggested to improve antitumor action. | Mice with mammary adenocarcinoma | [5] |
| Pyridoxine (100 mg/kg) | Significantly reduced serum creatinine and NGAL levels in MTX-induced nephrotoxicity. | Rats | [4][6] |
| Pyridoxine (33 mg/kg) | No significant difference in serum creatinine and NGAL levels compared to MTX-only group. | Rats | [4][6] |
Signaling Pathways and Metabolic Interactions
The interplay between methotrexate and the components of this compound occurs at the level of key metabolic pathways. Understanding these interactions is crucial for optimizing therapeutic outcomes.
Methotrexate and the Folate Cycle
Methotrexate directly targets the folate cycle by inhibiting DHFR. This leads to an accumulation of dihydrofolate (DHF) and a depletion of THF, which is essential for one-carbon metabolism. The following diagram illustrates this central interaction.
Role of Methylcobalamin and Pyridoxine in Homocysteine Metabolism
Methotrexate therapy can lead to an accumulation of homocysteine, an amino acid linked to cardiovascular risk. Both methylcobalamin and pyridoxine are essential cofactors in pathways that metabolize homocysteine, thus potentially mitigating this side effect.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols for studying the interaction between methotrexate and the components of this compound.
Measurement of Methotrexate and its Metabolites in Biological Samples
Objective: To quantify the concentration of methotrexate and its major metabolite, 7-hydroxymethotrexate, in plasma or serum.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 200 µL of an internal standard solution (e.g., methotrexate-d3) in acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Methotrexate: m/z 455.2 → 308.2
-
7-hydroxymethotrexate: m/z 471.2 → 324.2
-
Methotrexate-d3 (Internal Standard): m/z 458.2 → 311.2
-
-
Data Analysis: Quantify methotrexate and 7-hydroxymethotrexate concentrations by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
-
Clinical Trial Protocol for Assessing Folic Acid Supplementation
Objective: To evaluate the efficacy and safety of folic acid supplementation in reducing methotrexate toxicity in patients with rheumatoid arthritis.
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with a diagnosis of active rheumatoid arthritis who are candidates for methotrexate therapy.
-
Randomization: Patients are randomly assigned to one of two arms:
-
Arm 1 (Treatment): Methotrexate + Folic Acid (e.g., 5 mg once weekly).
-
Arm 2 (Control): Methotrexate + Placebo.
-
-
Treatment:
-
Methotrexate is initiated at a standard dose (e.g., 7.5 mg/week) and titrated up as needed.
-
Folic acid or placebo is administered on a different day than methotrexate.
-
-
Assessments:
-
Baseline: Complete blood count (CBC), liver function tests (LFTs), serum creatinine, and disease activity scores (e.g., DAS28).
-
Follow-up (e.g., every 4 weeks): CBC, LFTs, serum creatinine, and assessment of adverse events (e.g., nausea, mucositis).
-
Efficacy Endpoints: Change in disease activity scores from baseline.
-
Safety Endpoints: Incidence of adverse events, particularly elevated LFTs and gastrointestinal intolerance.
-
-
Statistical Analysis:
-
Compare the incidence of adverse events between the two arms using chi-square or Fisher's exact test.
-
Compare the change in disease activity scores between the two arms using t-tests or ANCOVA.
-
Conclusion and Future Directions
The co-administration of this compound's components with methotrexate represents a critical strategy for mitigating the drug's toxicity and improving patient tolerance. Folic acid supplementation is well-established as a standard of care for reducing methotrexate-related adverse events without compromising efficacy. While the roles of methylcobalamin and pyridoxine are biochemically plausible and supported by preclinical data, further clinical research is warranted to fully elucidate their quantitative contributions to improving the therapeutic index of methotrexate. Future studies should focus on the synergistic effects of the complete this compound formulation and explore personalized supplementation strategies based on individual patient genetics and metabolic profiles. This technical guide provides a foundational resource for researchers and clinicians working to optimize methotrexate therapy and enhance patient outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Using folic acid with methotrexate in rheumatoid arthritis – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of methylcobalamin on methotrexate transport in normal and tumorous tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Navigating Antifolate Therapy: A Technical Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifolate drugs, a cornerstone of chemotherapy and treatment for autoimmune diseases for over six decades, function by disrupting the metabolic pathways dependent on folate.[1] Medications like methotrexate and pemetrexed are pivotal in managing various cancers and inflammatory conditions.[1][2] However, patient response to these agents is highly variable, leading to a spectrum of outcomes from successful remission to significant toxicity and lack of efficacy.[3][4] This variability underscores the critical need for robust biomarkers to predict treatment response and toxicity, enabling a more personalized approach to antifolate therapy. This guide provides an in-depth overview of the current landscape of biomarkers for antifolate treatment, focusing on their molecular basis, methodologies for their assessment, and their clinical utility.
Metabolic Biomarkers: Tracing the Folate Pathway
The direct measurement of metabolites within the folate pathway provides a functional readout of drug activity and its impact on cellular processes. Key metabolic biomarkers include intracellular drug concentrations and downstream indicators of folate pathway inhibition.
Red Blood Cell Methotrexate Polyglutamates (MTX-PGs)
Methotrexate is actively transported into cells and converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[5] This process traps the drug intracellularly and enhances its inhibitory effect on target enzymes.[5] The accumulation of MTX-PGs in red blood cells (RBCs) has been investigated as a potential biomarker for both the efficacy and toxicity of methotrexate treatment.[3][5]
Data on MTX-PGs as a Biomarker
| Biomarker | Patient Population | Key Finding | Reference |
| RBC MTX-PG2 | Rheumatoid Arthritis | Positively correlated with an improvement in DAS-28 score. | [6] |
| RBC MTX-PGs | Rheumatoid Arthritis | Proposed as a biomarker of treatment response. | [5] |
Experimental Protocol: Measurement of RBC MTX-PGs
The quantification of MTX-PGs in red blood cells is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitive and specific detection.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate red blood cells by centrifugation.
-
Lyse the RBCs with a hypotonic buffer containing a reducing agent (e.g., dithiothreitol) to prevent folate oxidation.
-
Precipitate proteins using an acid, such as perchloric acid or trichloroacetic acid.
-
Centrifuge to remove the protein pellet and collect the supernatant containing MTX-PGs.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 HPLC column for separation of the different MTX-PG species (MTX-PG1 to MTX-PG7).
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection:
-
Utilize tandem mass spectrometry (MS/MS) for detection, which provides high specificity and sensitivity.
-
Monitor for the specific precursor-to-product ion transitions for each MTX-PG.
-
-
Quantification:
-
Use stable isotope-labeled internal standards for each MTX-PG to correct for matrix effects and variations in instrument response.
-
Generate a calibration curve using standards of known concentrations to quantify the MTX-PG levels in the samples.
-
Homocysteine
Homocysteine is an amino acid that is remethylated to methionine in a folate- and vitamin B12-dependent reaction.[7] Antifolate drugs, by depleting the pool of active folates, can impair this process, leading to an accumulation of homocysteine in the plasma.[7][8] Elevated homocysteine levels have been studied as a surrogate marker for folate deficiency and a predictor of antifolate-related toxicity.[7][9]
Data on Homocysteine as a Biomarker
| Biomarker | Patient Population | Key Finding | Reference |
| Plasma Homocysteine | Rheumatoid Arthritis | Initial levels were predictive of gastrointestinal intolerance and elevations of liver enzymes in patients not receiving folic acid supplementation. | [7][10] |
| Plasma Homocysteine | Rheumatoid Arthritis | Hyperhomocysteinemia was more prevalent in patients with methotrexate toxicity (32.7% vs. 16.7%). | [11] |
| Plasma Homocysteine | Cancer (Pemetrexed treatment) | Plasma levels of homocysteine and methylmalonic acid were strongly correlated with serious drug-related toxicities. | [9][12] |
| Plasma Homocysteine | Rheumatoid Arthritis | Low-dose methotrexate treatment leads to an increased plasma homocysteine level. | [8] |
Experimental Protocol: Measurement of Plasma Homocysteine
Plasma homocysteine is routinely measured using immunoassays or chromatographic methods.
-
Sample Collection:
-
Collect blood in EDTA tubes.
-
Place the sample on ice immediately and centrifuge within one hour to separate plasma. This is critical as RBCs can continue to produce and release homocysteine.
-
-
Analytical Methods:
-
Immunoassays: Automated immunoassays, such as fluorescence polarization immunoassay (FPIA) or chemiluminescence immunoassays, are widely used in clinical laboratories.[11] These assays typically involve a pre-treatment step to reduce the disulfide bonds of homocysteine.
-
HPLC with Fluorescence Detection: This method involves derivatization of homocysteine with a fluorescent tag, followed by separation on an HPLC system and detection with a fluorescence detector.
-
LC-MS/MS: This is considered a reference method due to its high specificity and sensitivity. It allows for the simultaneous measurement of homocysteine and other related metabolites.[13]
-
Genetic Biomarkers: Decoding Predisposition to Response and Toxicity
Single nucleotide polymorphisms (SNPs) in genes encoding enzymes and transporters in the folate pathway can influence the pharmacokinetics and pharmacodynamics of antifolate drugs.[14][15] These genetic variations can alter enzyme activity or transporter function, thereby affecting drug efficacy and the risk of adverse events.[15]
Key Genes and Polymorphisms in Antifolate Therapy
| Gene | Function | Polymorphism | Clinical Association with Antifolate Treatment | Reference |
| MTHFR | Methylenetetrahydrofolate reductase | C677T | The 677T genotype was associated with a six-fold greater risk of hematological toxicity in pediatric NHL patients treated with high-dose methotrexate. The MTHFR 677TT genotype is an independent risk factor for hyperhomocysteinemia in rheumatoid arthritis patients. | [11][14] |
| DHFR | Dihydrofolate reductase | Various polymorphisms | Gene variations may affect therapeutic responses to antifolates, leading to lower treatment efficacy or higher adverse drug event frequency. | [16][17] |
| FPGS | Folylpolyglutamate synthetase | rs12379987 | Interacted with treatment for overall survival in small-cell lung cancer patients treated with pemetrexed-carboplatin. | [18] |
| GGH | Gamma-glutamyl hydrolase | Various SNPs | Nine GGH-associated SNPs interacted with a SNP in SLC19A1 for overall survival in small-cell lung cancer patients on pemetrexed-carboplatin. | [18] |
| SLC19A1 | Reduced folate carrier 1 | rs2838952 | Had a significant treatment-independent association with overall survival in small-cell lung cancer. | [18] |
| TS (TYMS) | Thymidylate synthase | Various polymorphisms | The TS genotype was associated with survival in NSCLC patients treated with pemetrexed. | [19] |
Experimental Protocol: Genotyping of Folate Pathway SNPs
Genotyping of these polymorphisms is typically performed using PCR-based methods on DNA extracted from whole blood.
-
DNA Extraction:
-
Extract genomic DNA from peripheral blood leukocytes using commercially available kits.
-
-
Genotyping Methods:
-
PCR-RFLP (Restriction Fragment Length Polymorphism): This classic method involves amplifying the DNA region containing the SNP, followed by digestion with a specific restriction enzyme that cuts at one of the alleles. The resulting fragments are then separated by gel electrophoresis.
-
Real-Time PCR with Allele-Specific Probes: This high-throughput method uses fluorescently labeled probes that are specific for each allele (e.g., TaqMan assays).
-
DNA Sequencing: Sanger sequencing or next-generation sequencing (NGS) can be used to directly determine the nucleotide sequence of the amplified region.
-
Microarrays: For analyzing a large number of SNPs simultaneously, DNA microarrays can be used.
-
Protein and Cellular Biomarkers: A Wider View of the Biological Response
Beyond the direct folate pathway, other proteins and cellular components can serve as biomarkers for the systemic response to antifolate therapy.
Serum Proteins
Several serum proteins have been investigated as potential predictors of response to methotrexate in rheumatoid arthritis.
Data on Serum Proteins as Biomarkers
| Biomarker | Patient Population | Key Finding | Reference |
| C-reactive protein (CRP) | Early Rheumatoid Arthritis | Lower baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |
| Leptin | Early Rheumatoid Arthritis | Lower baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |
| TNF-RI | Early Rheumatoid Arthritis | Higher baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |
| VCAM-1 | Early Rheumatoid Arthritis | Higher baseline levels significantly predicted low disease activity after 3 months of methotrexate monotherapy. | [20] |
| Myeloid-related proteins (MRP8/14) | Rheumatoid Arthritis | Higher baseline levels were associated with a good response to methotrexate treatment. | [6] |
Experimental Protocol: Measurement of Serum Proteins
These serum proteins are typically measured using standard immunoassays.
-
Sample Collection:
-
Collect serum by drawing blood into a tube without an anticoagulant and allowing it to clot.
-
Centrifuge to separate the serum.
-
-
Analytical Method:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a common and robust method for quantifying specific proteins in a sample. It involves capturing the protein of interest with a specific antibody and detecting it with a second, enzyme-linked antibody that generates a measurable signal.
-
Folate Receptor Alpha (FRα)
Folate receptor alpha (FRα) is a protein that is overexpressed in several types of cancers, including ovarian and lung cancer.[21] It has been investigated as a potential biomarker for diagnosis, prognosis, and as a therapeutic target for folate-drug conjugates.[21]
Experimental Protocol: Assessment of FRα Expression
FRα expression is typically assessed in tumor tissue.
-
Sample:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
-
Method:
-
Immunohistochemistry (IHC): This technique uses antibodies to detect the presence and localization of FRα protein in tissue sections. The intensity and percentage of stained tumor cells are scored to determine the level of expression.
-
Visualizing the Landscape of Antifolate Biomarkers
To better understand the interplay of these biomarkers, the following diagrams illustrate the key pathways and workflows.
Folate Metabolism and Antifolate Action
Caption: Folate metabolism pathway and the inhibitory action of antifolate drugs on DHFR.
Biomarker-Guided Antifolate Treatment Workflow
Caption: Workflow for biomarker-guided antifolate treatment from patient selection to monitoring.
Conclusion
The development and validation of biomarkers for antifolate therapy hold immense promise for optimizing treatment outcomes. While no single biomarker has yet been established as a definitive predictor of response for all patients, a multi-faceted approach that integrates metabolic, genetic, and protein-based markers is emerging as a powerful strategy. For researchers and drug development professionals, a deeper understanding of these biomarkers and the methodologies for their assessment is crucial for designing more effective clinical trials and ultimately, for delivering on the promise of personalized medicine in the realm of antifolate treatment. Future research should focus on the validation of these biomarkers in large, prospective clinical trials to establish their clinical utility and facilitate their integration into routine clinical practice.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Markers of treatment response to methotrexate in rheumatoid arthritis: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting treatment response to methotrexate: are we closer to solving the enigma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Markers of Treatment Response to Methotrexate in Rheumatoid Arthritis: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Biomarkers of Methotrexate Treatment Response in Patients with Rheumatoid Arthritis: A Systematic Review [mdpi.com]
- 7. Homocysteine levels in patients with rheumatoid arthritis treated with low-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine and folate status in methotrexate-treated patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Folate status and the safety profile of antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Association of hyperhomocysteinemia with genetic variants in key enzymes of homocysteine metabolism and methotrexate toxicity in rheumatoid arthritis patients [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influence of methylenetetrahydrofolate reductase gene polymorphisms on the outcome of pediatric patients with non-Hodgkin lymphoma treated with high-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of genetic polymorphisms in the folate pathway on methotrexate therapy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrofolate reductase gene variations in susceptibility to disease and treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biomarker analysis in a phase III study of pemetrexed-carboplatin versus etoposide-carboplatin in chemonaive patients with extensive-stage small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacogenomic Assessment of Outcomes of Pemetrexed-Treated Patients with Adenocarcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jrheum.org [jrheum.org]
- 21. Folate Receptor as a Biomarker and Therapeutic Target in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Metfol-B and its Interaction with Dihydrofolate Reductase (DHFR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metfol-B, also known as 4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino]benzoic acid or N10-Methylpteroic acid, is a compound structurally related to folic acid and the well-known dihydrofolate reductase (DHFR) inhibitor, methotrexate. DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular proliferation. Consequently, DHFR is a key target for various therapeutic agents, including anticancer and antimicrobial drugs.
This technical guide provides an in-depth analysis of the known interaction between this compound and DHFR. It consolidates available data, details relevant experimental protocols for studying such interactions, and visualizes the associated biochemical pathways and experimental workflows.
This compound: An Inactive Metabolite of Methotrexate
Extensive literature review indicates that this compound is primarily recognized as an inactive metabolite of the potent DHFR inhibitor, methotrexate. One study identified a compound with the properties of 2,4-diamino-N10-methylpteroic acid in the plasma and urine of patients undergoing high-dose methotrexate therapy. This compound showed strong cross-reactivity in a radioimmunoassay for methotrexate but did not compete with methotrexate in a competitive DHFR binding assay, suggesting a significantly lower affinity for the enzyme.[1]
While structurally similar to methotrexate, the subtle alteration at the N10 position appears to drastically reduce its ability to bind to the active site of DHFR. Therefore, this compound is not considered a direct and potent inhibitor of DHFR in the same manner as its parent compound.
Quantitative Data on this compound and DHFR Interaction
A thorough search of scientific literature revealed no specific quantitative data for the direct inhibition of dihydrofolate reductase by this compound. The following table summarizes the absence of key inhibitory parameters.
| Parameter | Value | Source |
| IC50 | Not Available | N/A |
| Ki | Not Available | N/A |
| Binding Affinity (Kd) | Not Available | N/A |
This lack of data further supports the characterization of this compound as a metabolite with negligible direct activity against DHFR.
Experimental Protocols for Assessing DHFR Interaction
To determine the potential interaction of any compound, including this compound, with DHFR, a variety of established experimental protocols can be employed. Below are detailed methodologies for key assays.
Spectrophotometric DHFR Inhibition Assay
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Principle: DHFR catalyzes the following reaction: Dihydrofolate + NADPH + H+ → Tetrahydrofolate + NADP+
The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DHFR activity. An inhibitor will slow down this rate.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a series of dilutions of the test compound (this compound) and the positive control (Methotrexate) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or solvent for control wells)
-
DHFR enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the DHF and NADPH solution to each well to initiate the reaction. The final reaction volume is typically 200 µL.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the test compound.
-
Plot the percentage of DHFR inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Fluorescence-Based Binding Assay
This method directly measures the binding of a ligand to DHFR by monitoring changes in the intrinsic tryptophan fluorescence of the enzyme or the fluorescence of a labeled ligand.
Principle: The binding of a ligand to DHFR can cause a conformational change in the enzyme, leading to a quenching or enhancement of its intrinsic tryptophan fluorescence. By titrating the enzyme with increasing concentrations of the ligand, the binding affinity (dissociation constant, Kd) can be determined.
Materials:
-
Purified recombinant human DHFR
-
Test compound (this compound)
-
Binding Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM DTT)
-
Fluorometer
Procedure:
-
Preparation:
-
Prepare a stock solution of DHFR in the binding buffer and determine its concentration accurately.
-
Prepare a concentrated stock solution of the test compound (this compound) in the binding buffer.
-
-
Fluorescence Titration:
-
Place a fixed concentration of DHFR in a quartz cuvette.
-
Set the fluorometer to excite at the tryptophan excitation wavelength (around 290 nm) and measure the emission spectrum (typically 300-400 nm) or at the emission maximum (around 340 nm).
-
Record the initial fluorescence of the DHFR solution.
-
Add small aliquots of the test compound stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, record the fluorescence intensity. Correct for dilution effects.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a binding isotherm equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
Folate Metabolism Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is essential for the de novo synthesis of purines and thymidylate.
Experimental Workflow for DHFR Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing potential DHFR inhibitors.
Logical Relationship of this compound to Methotrexate and DHFR
This diagram illustrates the metabolic relationship between methotrexate, this compound, and their respective interactions with DHFR.
References
The Understated Role of N10-Methylpteroic Acid in Folate Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N10-Methylpteroic acid, also known as 4-deoxy-4-amino-N10-methyl pteroic acid (dAMPA), is a primary metabolite of the widely used antifolate drug, methotrexate (MTX). While its direct impact on the folate pathway is significantly less pronounced than its parent compound, its formation and presence are of considerable importance in the clinical management of high-dose methotrexate therapy and in the development of strategies to mitigate methotrexate-induced toxicity. This technical guide provides an in-depth analysis of the significance of N10-Methylpteroic acid, detailing its formation, its minimal yet measurable interaction with dihydrofolate reductase (DHFR), and the analytical methods used for its quantification.
Introduction
The folate pathway is a critical network of enzymatic reactions essential for the de novo synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine. These processes are fundamental for DNA replication, repair, and methylation. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier. The inhibition of DHFR is a cornerstone of cancer chemotherapy, with methotrexate (MTX) being a prominent and long-standing therapeutic agent.
N10-Methylpteroic acid emerges as a significant metabolite in the context of methotrexate therapy. It is the product of the enzymatic cleavage of the glutamate moiety from methotrexate. While its affinity for DHFR is markedly lower than that of methotrexate, its study provides valuable insights into methotrexate metabolism, pharmacokinetics, and the mechanisms of drug resistance and rescue.
Formation of N10-Methylpteroic Acid
N10-Methylpteroic acid is primarily formed through two distinct biological processes:
-
Metabolism by Intestinal Microbiota: Following oral administration, a portion of methotrexate can be hydrolyzed by carboxypeptidases produced by bacteria residing in the gut, leading to the formation of N10-Methylpteroic acid and glutamate.
-
Enzymatic Cleavage by Carboxypeptidase-G2 (CPDG2): In a clinical setting, particularly in cases of high-dose methotrexate-induced nephrotoxicity, the recombinant enzyme carboxypeptidase-G2 (glucarpidase) is administered as a rescue agent. CPDG2 rapidly and efficiently cleaves methotrexate into N10-Methylpteroic acid and glutamate, providing a non-renal pathway for methotrexate clearance and significantly reducing systemic toxicity.
Figure 1: Formation of N10-Methylpteroic acid from Methotrexate.
Interaction with Dihydrofolate Reductase (DHFR)
The primary significance of N10-Methylpteroic acid in the folate pathway lies in its vastly reduced affinity for dihydrofolate reductase (DHFR) compared to methotrexate. Methotrexate is a potent competitive inhibitor of DHFR, binding with high affinity to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the supply of one-carbon units for nucleotide synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Figure 2: Comparative inhibition of DHFR by Methotrexate and N10-Methylpteroic Acid.
Quantitative Data
The following table summarizes the available quantitative data regarding the inhibitory activity of N10-Methylpteroic acid. It is important to note the limited availability of data for the human enzyme.
| Compound | Target Enzyme | Organism | Inhibition Parameter | Value | Reference |
| N10-Methylpteroic Acid (dAMPA) | DHFR-TS | Babesia gibsoni | IC50 | 2.6 ± 0.15 µM | [2] |
| Methotrexate (MTX) | DHFR | Human | Ki | ~0.005 nM | [3] |
| N10-Methylpteroic Acid (dAMPA) | DHFR | Human | Relative Affinity | ~1/200th of MTX | [1] |
Experimental Protocols
Accurate quantification of N10-Methylpteroic acid is crucial for monitoring methotrexate clearance, especially after the administration of carboxypeptidase-G2. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for this analysis.
HPLC Method for the Determination of Methotrexate and N10-Methylpteroic Acid in Plasma
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
5.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., folic acid).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
5.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start at 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 306 nm.
5.1.3. Expected Results
Under these conditions, methotrexate and N10-Methylpteroic acid should be well-resolved, with distinct retention times allowing for their individual quantification.
Figure 3: Experimental workflow for HPLC analysis of MTX and dAMPA.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This generalized protocol can be adapted to assess the inhibitory potential of N10-Methylpteroic acid.
5.2.1. Reagents
-
DHFR enzyme (human recombinant)
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
N10-Methylpteroic acid (test inhibitor)
-
Methotrexate (positive control)
5.2.2. Assay Procedure
-
Prepare serial dilutions of N10-Methylpteroic acid and methotrexate in the assay buffer.
-
In a 96-well UV-transparent plate, add the assay buffer, NADPH, and the DHFR enzyme to each well.
-
Add the test inhibitor (N10-Methylpteroic acid) or control (methotrexate or buffer) to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
References
An In-depth Technical Guide to the Enzymatic Conversion of Methotrexate
A Note on "Metfol-B": The term "this compound" does not correspond to a recognized metabolite of Methotrexate in the peer-reviewed scientific literature. It is possible that this term is a brand name, a less common synonym for a known metabolite, or a misinterpretation. This guide will focus on the well-documented enzymatic conversions of Methotrexate into its scientifically established metabolites.
Methotrexate (MTX) is a folate antagonist widely employed in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic efficacy and toxicity are closely linked to its intracellular metabolism. The enzymatic conversion of Methotrexate is a critical area of study for understanding its mechanism of action, predicting patient response, and managing adverse effects. This technical guide provides a comprehensive overview of the core enzymatic pathways of Methotrexate metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Key Enzymatic Pathways of Methotrexate Metabolism
The intracellular fate of Methotrexate is primarily governed by two opposing enzymatic processes: polyglutamation and deglutamation. Additionally, Methotrexate can be metabolized into other derivatives, such as 7-hydroxymethotrexate and 2,4-diamino-N(10)-methylpteroic acid (DAMPA).
1.1. Polyglutamation of Methotrexate
Upon entering the cell, primarily via the reduced folate carrier (RFC), Methotrexate is converted to Methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS) .[2] This process involves the sequential addition of two to seven glutamate residues to the parent drug.[2][3]
The polyglutamated forms of Methotrexate are crucial for its therapeutic activity for several reasons:
-
Intracellular Retention: MTX-PGs are less readily transported out of the cell, leading to a prolonged intracellular half-life.[2]
-
Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), compared to the parent drug.[4][5] They also potently inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), contributing to the anti-inflammatory effects of Methotrexate.[2]
The activity of FPGS is a major determinant of the intracellular concentration of MTX-PGs and, consequently, patient response to Methotrexate therapy.[6][7]
1.2. Deglutamation of Methotrexate Polyglutamates
The process of polyglutamation is reversed by the enzyme gamma-glutamyl hydrolase (GGH) , which removes the glutamate residues from MTX-PGs.[2][6] This conversion of MTX-PGs back to the monoglutamate form facilitates the efflux of the drug from the cell.[8] The balance between FPGS and GGH activity is therefore critical in determining the steady-state levels of intracellular MTX-PGs.[8]
1.3. Formation of 7-Hydroxymethotrexate (7-OH-MTX)
A major metabolite of Methotrexate is 7-hydroxymethotrexate, formed through the 7-oxidation of the parent drug, a reaction catalyzed by hepatic aldehyde oxidases .[9][10] While 7-OH-MTX does not inhibit thymidylate synthase, it can undergo polyglutamation, and its accumulation has been associated with Methotrexate toxicity, particularly nephrotoxicity, due to its lower solubility.[5][9][11] The liver is a primary site for the formation of 7-OH-MTX.[12]
1.4. Formation of 2,4-diamino-N(10)-methylpteroic acid (DAMPA)
Another metabolite of Methotrexate is 2,4-diamino-N(10)-methylpteroic acid (DAMPA).[1] DAMPA is formed through the cleavage of the C9-N10 bond of Methotrexate. This conversion can be mediated by the enzyme carboxypeptidase-G2 (glucarpidase), which is used as a rescue agent in cases of high-dose Methotrexate toxicity.[13] DAMPA is considered non-cytotoxic and is eliminated more rapidly than Methotrexate.[13][14]
Quantitative Data on Methotrexate Metabolism
The following tables summarize key quantitative data related to the enzymatic conversion of Methotrexate and its metabolites.
Table 1: Pharmacokinetic Parameters of Methotrexate Metabolites
| Metabolite | Parameter | Value | Species | Source |
| DAMPA | Mean Clearance | 1.9 L/kg/h | Rhesus monkeys | [14][15] |
| DAMPA | Mean Terminal Half-life | 51 minutes | Rhesus monkeys | [14][15] |
| 7-OH-MTX | Biliary Elimination Half-life | 29.4 minutes | Rat | [12] |
| MTX | Biliary Elimination Half-life (initial phase) | 23.1 minutes | Rat | [12] |
| MTX | Biliary Elimination Half-life (second phase) | 86.4 minutes | Rat | [12] |
Table 2: In Vitro IC50 Values of DAMPA
| Cell Line/Strain | Condition | IC50 Value | Source |
| Folic acid-sensitive malaria strain | Physiological folic acid | 446 nM | [15][16] |
| Highly resistant malaria strain | Physiological folic acid | 812 nM | [15][16] |
Experimental Protocols
The analysis of Methotrexate and its metabolites is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive method.
3.1. Sample Preparation from Plasma
A common method for extracting Methotrexate and its metabolites from plasma is protein precipitation.
-
Objective: To remove proteins from plasma samples that can interfere with the analysis.
-
Procedure:
-
To a small volume of plasma (e.g., 10-20 µL), add a protein precipitating agent such as a mixture of methanol and acetonitrile (1:1).[17][18]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing Methotrexate and its metabolites for injection into the LC-MS/MS system.[18]
-
3.2. HPLC-MS/MS Analysis
-
Objective: To separate and quantify Methotrexate and its metabolites with high sensitivity and specificity.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[18]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.[17][19]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[17]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[17]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is generally used.[18]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[20]
-
Example Mass Transitions (m/z):
-
Visualizations
4.1. Signaling Pathways
Caption: Enzymatic metabolism of Methotrexate.
4.2. Experimental Workflows
Caption: Workflow for MTX metabolite analysis.
References
- 1. metaphactory [semopenalex.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Folylpolyglutamate synthase is a major determinant of intracellular methotrexate polyglutamates in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 8. ClinPGx [clinpgx.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of 7-hydroxymethotrexate polyglutamyl derivatives and their cytotoxicity in human chronic myelogenous leukemia cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and elimination of 7-hydroxymethotrexate in the rat in vivo after methotrexate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and metabolism of the methotrexate metabolite 2, 4-diamino-N(10)-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. dovepress.com [dovepress.com]
- 18. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and quantitation of methotrexate and methotrexate metabolites in clinical high-dose therapy by high pressure liquid chromatography and field desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Transport Mechanisms of Metformin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "Metfol-B" suggests a potential confusion with "Metformin," a widely researched antidiabetic drug. "this compound" is identified as a folate derivative. Given the technical nature of the request concerning transport mechanisms, this guide focuses on Metformin, as its transport across cell membranes is a well-documented and complex process involving multiple transporter proteins.
Introduction
Metformin is the first-line oral therapeutic for type 2 diabetes mellitus. Its efficacy is intrinsically linked to its ability to cross cellular membranes to reach its sites of action, primarily the liver, as well as its absorption in the intestine and excretion by the kidneys. As a hydrophilic cation at physiological pH, metformin's passage across the lipid bilayer of cell membranes is not achieved by passive diffusion but is mediated by a suite of transporter proteins. Understanding these transport mechanisms is critical for optimizing metformin therapy, predicting drug-drug interactions, and elucidating the variability in patient response. This guide provides a comprehensive overview of the key transporters involved in metformin disposition, their kinetic properties, regulatory pathways, and the experimental protocols used to study these processes.
Key Transporters of Metformin
The transport of metformin is a complex interplay between uptake and efflux transporters strategically located in various tissues. The primary families of transporters implicated are the Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion proteins (MATEs), the Plasma Membrane Monoamine Transporter (PMAT), and several others.
Organic Cation Transporters (OCTs)
OCTs, members of the SLC22A family, are crucial for the uptake of metformin into cells.
-
OCT1 (SLC22A1): Highly expressed in the sinusoidal membrane of hepatocytes, OCT1 is the primary transporter for metformin uptake into the liver, which is the main site of its glucose-lowering action.[1][2][3] It is also found in the intestine and kidneys.[4]
-
OCT2 (SLC22A2): Predominantly located in the basolateral membrane of renal proximal tubules, OCT2 is essential for the uptake of metformin from the blood into kidney cells, the first step in its renal excretion.[5]
-
OCT3 (SLC22A3): With a broader tissue distribution including the liver, intestine, and placenta, OCT3 also contributes to metformin uptake.[1][6]
Multidrug and Toxin Extrusion Proteins (MATEs)
MATEs, belonging to the SLC47A family, are responsible for the efflux of metformin from cells, playing a critical role in its excretion.
-
MATE1 (SLC47A1): Located in the canalicular membrane of hepatocytes and the apical (brush border) membrane of renal proximal tubule cells, MATE1 mediates the excretion of metformin into the bile and urine, respectively.[7]
-
MATE2-K (SLC47A2): This kidney-specific isoform of MATE2 is also found in the apical membrane of renal tubules and contributes to the final step of metformin secretion into the urine.
Other Significant Transporters
-
Plasma Membrane Monoamine Transporter (PMAT) (SLC29A4): Expressed on the apical membrane of intestinal enterocytes, PMAT is involved in the intestinal absorption of metformin.
-
Serotonin Transporter (SERT) (SLC6A4): Also located in the intestine, SERT has been shown to contribute to the apical uptake of metformin.
-
Thiamine Transporter 2 (THTR-2) (SLC19A3): This transporter, highly expressed in the small intestine, has been identified as a carrier for metformin, potentially influencing its absorption and being a site for drug-nutrient interactions.
-
Choline High-Affinity Transporter (CHT): Studies in Caco-2 cell models suggest that CHT contributes to the apical uptake of metformin in the intestine.[8]
Quantitative Data: Transport Kinetics and Inhibition
The following tables summarize key quantitative data for the interaction of metformin with its primary transporters. These values are essential for pharmacokinetic modeling and predicting drug-drug interactions.
Table 1: Kinetic Parameters of Metformin Transport
| Transporter | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Cell System |
| OCT1 | Metformin | 3.1 ± 0.3 | - | CHO cells |
| OCT2 | Metformin | 0.6 ± 0.1 | - | CHO cells |
| OCT3 | Metformin | 2.6 ± 0.2 | - | CHO cells |
| SERT | Metformin | ~463 | ~400 | HEK293 cells |
Data compiled from reference[8]. Note: Vmax values are highly dependent on the experimental system and expression levels of the transporter.
Table 2: IC50 Values of Inhibitors for Metformin Transport
| Inhibitor | Transporter | IC50 (µM) |
| Cimetidine | OCT1 | 10-21 |
| Cimetidine | OCT2 | 10-21 |
| Cimetidine | OCT3 | 10-21 |
| Cimetidine | MATE1 | 1.1 ± 0.3 |
| Pyrimethamine | MATE1 | Potent inhibitor |
| Mitoxantrone | OCT1 | 3.0 ± 0.8 |
| Corticosterone | OCT2 | < 3 |
| Desipramine | OCT2 | < 3 |
| Paroxetine | SERT | 0.006 ± 0.0006 |
| Omeprazole | OCT1, OCT2, OCT3 | 3-36 |
| Pantoprazole | OCT1, OCT2, OCT3 | 3-36 |
| Lansoprazole | OCT1, OCT2, OCT3 | 3-36 |
| Rabeprazole | OCT1, OCT2, OCT3 | 3-36 |
Data compiled from references[7][9][10]. IC50 values can vary based on the substrate concentration and experimental conditions.
Signaling Pathways and Regulation of Transporters
The expression and activity of metformin transporters are not static but are regulated by various signaling pathways, which can contribute to inter-individual differences in drug response.
AMP-Activated Protein Kinase (AMPK) Pathway
Metformin's primary mechanism of action is the activation of AMPK.[11][12] While AMPK activation is downstream of metformin's entry into the cell, there is evidence that AMPK can, in turn, regulate the expression of glucose transporters like GLUT4, a process that is central to metformin's therapeutic effect.[6] The direct regulatory effect of AMPK on metformin's own transporters is an area of ongoing research.
Caption: Metformin uptake via OCT1 and subsequent activation of the AMPK pathway in a hepatocyte.
Regulation by Protein Kinases
The activity of OCTs is subject to rapid regulation by various protein kinases. This post-translational modification can alter transporter affinity for substrates or their trafficking to the plasma membrane.[1][2]
-
Protein Kinase A (PKA): PKA stimulation has been shown to downregulate hOCT1 activity but has a stimulatory effect on rodent OCT1.[2] PKA also inhibits hOCT2.[13]
-
Protein Kinase C (PKC): PKC activation can directly phosphorylate rOCT1, altering its affinity for substrates.[2]
-
Calmodulin (CaM) and CaM-dependent Kinases (CaMKII): These signaling molecules have been shown to stimulate the activity of hOCT1 and hOCT2.[2][13]
References
- 1. 2024.febscongress.org [2024.febscongress.org]
- 2. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic basis of metformin-MPP interactions with organic cation transporter OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic in vitro studies confirm that inhibition of the renal apical efflux transporter multidrug and toxin extrusion (MATE) 1, and not altered absorption, underlies the increased metformin exposure observed in clinical interactions with cimetidine, trimethoprim or pyrimethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Cation-Selective Transporters Contribute to Apical Uptake and Accumulation of Metformin in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
Methodological & Application
Protocol for In Vitro Synthesis of Metformin-Folate Compound
Introduction
Metformin is a first-line medication for the treatment of type 2 diabetes, known to lower blood glucose levels. Folic acid, a B vitamin, is crucial for various metabolic processes, including nucleotide synthesis and the remethylation of homocysteine. The combination of metformin and folic acid, herein referred to as Metformin-Folate, is of interest to researchers for its potential to mitigate metformin-associated increases in homocysteine levels and to offer synergistic therapeutic effects. This document provides a detailed protocol for the in vitro synthesis of a Metformin-Folate compound, intended for research and drug development professionals. The synthesis is based on the reaction of metformin free base with folic acid.
Data Summary
The following table summarizes the key quantitative data related to the starting materials for the synthesis of the Metformin-Folate standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Metformin | C₄H₁₁N₅ | 129.16 | 657-24-9 |
| Folic Acid | C₁₉H₁₉N₇O₆ | 441.40 | 59-30-3 |
Experimental Protocol: Synthesis of Metformin-Folate
This protocol details the steps for the in vitro synthesis of a Metformin-Folate compound.
Materials and Reagents
-
Metformin Hydrochloride
-
Sodium Hydroxide (NaOH)
-
Folic Acid
-
Methanol
-
Ethanol
-
Toluene
-
Nitrogen gas
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and stir bars
-
Filtration apparatus
-
Rotary evaporator
Synthesis Workflow
Caption: Workflow for the synthesis of Metformin-Folate.
Step-by-Step Procedure
-
Preparation of Metformin Free Base:
-
Metformin free base is prepared from metformin hydrochloride.
-
Dissolve metformin hydrochloride in water.
-
Slowly add a solution of a strong inorganic base, such as sodium hydroxide, to neutralize the hydrochloride and precipitate the metformin free base[1]. The reaction is typically performed at a temperature between 0-50°C[1].
-
Filter the resulting precipitate and wash it thoroughly with water to remove any residual salts.
-
Dry the metformin free base under vacuum.
-
-
Synthesis of Metformin-Folate:
-
The reaction should be carried out under an inert atmosphere, such as nitrogen[1][2].
-
Dissolve the prepared metformin free base in an alcohol solvent, such as methanol or ethanol[2].
-
To this solution, add 0.8 to 1 equivalent of folic acid[2].
-
Stir the reaction mixture at room temperature until the reaction is complete. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Purification and Isolation:
-
After the reaction is complete, cool the solution to facilitate the precipitation of the metformin folate solid[2].
-
Filter the solid product and wash it with a fresh alcohol solvent[2].
-
For further purification, the obtained solid can be recrystallized from a suitable solvent system[2].
-
Dry the final product under vacuum to obtain the Metformin-Folate compound.
-
Signaling Pathways
Metformin and folic acid act on distinct but interconnected cellular pathways. Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism[3]. Folic acid is a precursor to tetrahydrofolate, which is essential for the synthesis of nucleotides and for the methionine cycle, which is crucial for cellular methylation reactions[4].
Caption: Signaling pathways of Metformin and Folic Acid.
Analytical Characterization
The synthesized Metformin-Folate compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify the final product.
-
Spectrophotometry: To confirm the presence of the folate moiety, as folic acid has characteristic UV-Vis absorption maxima[5].
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final compound and confirm the formation of the salt or complex.
Conclusion
This protocol provides a foundational method for the in vitro synthesis of a Metformin-Folate compound for research purposes. The described procedure, derived from publicly available patent literature, outlines the key steps for synthesis and purification. Researchers should optimize the reaction conditions and purification methods for their specific applications. The provided diagrams for the synthesis workflow and the signaling pathways offer a clear visual representation of the process and the biological context of the synthesized compound.
References
- 1. US8329710B2 - Metformin folate and preparation of the same - Google Patents [patents.google.com]
- 2. WO2008061456A1 - Composé folacine-metformine et sa production - Google Patents [patents.google.com]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation. [folia.unifr.ch]
- 5. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Determination of Metformin and B-Complex Vitamins (B1, B6, B12) in a Pharmaceutical Formulation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin is a first-line oral biguanide antidiabetic agent used for the management of type II diabetes.[1][2] Long-term therapy with metformin has been associated with a deficiency in vitamin B12, and potentially other B vitamins, which are crucial for various metabolic processes and nervous system function.[3] Consequently, pharmaceutical formulations combining metformin with B-complex vitamins (such as B1 - Thiamine, B6 - Pyridoxine, and B12 - Cyanocobalamin) are increasingly common. This necessitates the development of robust analytical methods for the simultaneous quantification of these active pharmaceutical ingredients (APIs) for quality control and research purposes.
This application note details a validated isocratic RP-HPLC method for the concurrent determination of Metformin Hydrochloride (Metfol) and the vitamins Thiamine HCl (B1), Pyridoxine HCl (B6), and Cyanocobalamin (B12) in a single chromatographic run. The method is simple, accurate, and reproducible, making it suitable for routine analysis in a quality control environment.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A Waters Alliance e2695 or similar is suitable.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
-
Chemicals and Reagents:
-
Metformin HCl (Reference Standard, >99% purity).
-
Thiamine HCl (Vitamin B1, Reference Standard, >99% purity).
-
Pyridoxine HCl (Vitamin B6, Reference Standard, >99% purity).
-
Cyanocobalamin (Vitamin B12, Reference Standard, >99% purity).
-
Potassium dihydrogen orthophosphate (KH₂PO₄), HPLC grade.[4]
-
Methanol (MeOH), HPLC grade.
-
Orthophosphoric acid (OPA), AR grade.
-
Deionized water, HPLC grade.
-
Chromatographic Conditions
A C18 reverse-phase column is utilized for the separation.[1][4][5] The mobile phase consists of a phosphate buffer and an organic modifier, acetonitrile, which allows for the efficient separation of the polar vitamin compounds and the biguanide, metformin.[5] Detection is performed at multiple wavelengths to ensure optimal sensitivity for each analyte.
| Parameter | Condition |
| HPLC Column | C18 Column (e.g., ZORBAX Eclipse Plus, Phenomenex Luna), 250 mm x 4.6 mm, 5 µm particle size.[4][6] |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with OPA) in a 30:70 v/v ratio. |
| Flow Rate | 1.0 mL/min.[7] |
| Injection Volume | 20 µL.[8] |
| Column Temperature | 30°C.[9] |
| Detection Wavelengths | PDA Detector: Monitoring at 233 nm (Metformin), 245 nm (Vitamin B1), 290 nm (Vitamin B6), and 361 nm (Vitamin B12).[10][11] |
| Run Time | Approximately 15 minutes. |
Preparation of Standard and Sample Solutions
-
Buffer Preparation (25 mM KH₂PO₄):
-
Weigh 3.40 g of potassium dihydrogen orthophosphate and dissolve in 1000 mL of deionized water.
-
Adjust the pH of the solution to 3.5 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Standard Stock Solution Preparation:
-
Metformin HCl: Accurately weigh 50 mg of Metformin HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to the volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Vitamin B1 & B6: Accurately weigh 25 mg each of Thiamine HCl and Pyridoxine HCl into a 50 mL volumetric flask. Dissolve and make up to the volume with the mobile phase to obtain a concentration of 500 µg/mL for each.
-
Vitamin B12: Accurately weigh 25 mg of Cyanocobalamin into a 100 mL volumetric flask. Dissolve and make up to the volume with the mobile phase to obtain a concentration of 250 µg/mL. Protect this solution from light.[11]
-
-
Working Standard Solution (Mixed):
-
Pipette 5.0 mL of the Metformin stock, 1.0 mL of the Vitamin B1 & B6 stock, and 1.0 mL of the Vitamin B12 stock into a 50 mL volumetric flask.
-
Make up to the mark with the mobile phase.
-
This yields a final concentration of 100 µg/mL Metformin, 10 µg/mL Vitamin B1, 10 µg/mL Vitamin B6, and 5 µg/mL Vitamin B12.
-
-
Sample Preparation (from "Metfol-B" Tablets):
-
Weigh and finely powder 20 tablets to get an average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to one tablet (assuming a label claim of 500 mg Metformin, 10 mg B1, 10 mg B6, and 2.5 mg B12) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the APIs.[5][11]
-
Cool the solution to room temperature and dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm PVDF syringe filter.
-
Further dilute 1.0 mL of the filtrate to 50 mL with the mobile phase to bring the concentrations within the calibration range.
-
Logical & Experimental Workflows
Caption: Figure 1: General workflow from sample and standard preparation to final quantification.
Caption: Figure 2: Logical relationship of parameters for HPLC method validation according to ICH guidelines.
Data Presentation: Method Validation Summary
The developed method should be validated according to ICH Q2(R1) guidelines.[2] The following tables summarize the expected performance characteristics.
Table 1: System Suitability Parameters
| Analyte | Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) |
| Metformin HCl | ~ 3.5 | < 1.5 | > 2000 |
| Vitamin B1 | ~ 4.8 | < 1.5 | > 2000 |
| Vitamin B6 | ~ 6.2 | < 1.5 | > 2000 |
| Vitamin B12 | ~ 10.5 | < 1.5 | > 2000 |
Table 2: Linearity and Range
| Analyte | Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Metformin HCl | 25 - 150 | y = m₁x + c₁ | > 0.999 |
| Vitamin B1 | 2.5 - 15 | y = m₂x + c₂ | > 0.999 |
| Vitamin B6 | 2.5 - 15 | y = m₃x + c₃ | > 0.999 |
| Vitamin B12 | 1.25 - 7.5 | y = m₄x + c₄ | > 0.999 |
Table 3: Precision and Accuracy
| Analyte | Precision (%RSD, n=6) | Accuracy (% Recovery) |
| Metformin HCl | < 2.0% | 98.0% - 102.0% |
| Vitamin B1 | < 2.0% | 98.0% - 102.0% |
| Vitamin B6 | < 2.0% | 98.0% - 102.0% |
| Vitamin B12 | < 2.0% | 98.0% - 102.0% |
Conclusion
The RP-HPLC method described provides a reliable and efficient tool for the simultaneous quantification of Metformin HCl, Vitamin B1, Vitamin B6, and Vitamin B12 in combined pharmaceutical dosage forms. The method demonstrates good separation, sensitivity, and performance characteristics that meet typical regulatory requirements for precision, accuracy, and linearity. Its straightforward approach with an isocratic mobile phase and common C18 column makes it readily transferable to most quality control laboratories for routine testing and stability studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development and validation of a new analytical HPLC method for simultaneous determination of the antidiabetic drugs, metformin and gliclazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. researchgate.net [researchgate.net]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Quantifying Metfol-B in Biological Samples Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Metfol-B (N10-Methylpteroic Acid) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a derivative of vitamin B9, plays a role in one-carbon metabolism. Accurate quantification of this compound is crucial for various research areas, including pharmacology, toxicology, and metabolic studies.
The following sections detail a recommended LC-MS/MS method, sample preparation protocols, and method validation parameters. While this protocol is based on established methods for analogous folate compounds, it should be fully validated for the specific biological matrix of interest.
I. Analyte and Internal Standard
-
Analyte: this compound (N10-Methylpteroic Acid)
-
Chemical Formula: C₁₅H₁₄N₆O₃
-
Molecular Weight: 326.31 g/mol
-
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Metfol-B or D₄-Metfol-B) is the ideal internal standard to compensate for matrix effects and variations during sample preparation and analysis. If a SIL-IS for this compound is not commercially available, a structurally similar compound with a close retention time and similar ionization efficiency that is not endogenously present in the sample may be considered, but this requires careful validation.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
A. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 or Pentafluorophenyl (PFP) column (e.g., 2.1 x 50 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient is provided below. |
Example Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
B. Mass Spectrometry Conditions
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its SIL-IS into the mass spectrometer. A proposed transition for this compound is provided in the table below. |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 327.1 | To be determined | 100 | To be determined |
| SIL-IS | To be determined | To be determined | 100 | To be determined |
Note: The precursor ion for this compound is based on its molecular weight [M+H]⁺. The product ions and collision energy must be optimized experimentally.
III. Experimental Protocols
A. Standard Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the SIL-IS in a suitable solvent (e.g., DMSO, Methanol, or a slightly basic aqueous solution) at a concentration of 1 mg/mL. Store at -20°C or -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in an appropriate solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
B. Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Protein precipitation is a straightforward method suitable for many applications, while solid-phase extraction (SPE) can provide a cleaner extract and better sensitivity.
Protocol 1: Protein Precipitation (for Plasma or Serum)
-
Aliquot 100 µL of the biological sample (plasma, serum) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing an antioxidant like 1% ascorbic acid or 0.1% 2-mercaptoethanol to precipitate proteins and stabilize folate derivatives.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of the biological sample with 400 µL of 0.1% formic acid in water. Add 20 µL of the internal standard working solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
IV. Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Calibration Curve and Linearity: Prepare a calibration curve using at least six non-zero concentration levels by spiking blank matrix with known amounts of this compound. The linear range should cover the expected concentrations in the samples.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on different days.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.
-
Recovery: Determine the extraction efficiency of the sample preparation method by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Stability: Evaluate the stability of this compound in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
V. Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | e.g., 1 - 1000 | y = mx + c | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | e.g., 1 | 80-120 | ≤ 20 | 80-120 | ≤ 20 |
| Low QC | e.g., 3 | 85-115 | ≤ 15 | 85-115 | ≤ 15 |
| Mid QC | e.g., 50 | 85-115 | ≤ 15 | 85-115 | ≤ 15 |
| High QC | e.g., 800 | 85-115 | ≤ 15 | 85-115 | ≤ 15 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | e.g., 3 | To be determined | To be determined |
| High QC | e.g., 800 | To be determined | To be determined |
VI. Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified diagram of one-carbon metabolism.
Application of Metfol-B in the Study of Antifolate Drug Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to antifolate chemotherapy is a significant challenge in the treatment of cancer and infectious diseases. One of the key mechanisms underlying this resistance is the active efflux of antifolate drugs from target cells, a process mediated by ATP-binding cassette (ABC) transporters. Among these, the Breast Cancer Resistance Protein (BCRP or ABCG2) and members of the Multidrug Resistance-Associated Protein (MRP) family have been identified as key players in the transport of antifolates like methotrexate (MTX).
Metfol-B, also known as N10-Methylpteroic acid, is a principal metabolite of methotrexate. While this compound itself is not a potent inhibitor of the primary antifolate target, dihydrofolate reductase (DHFR), its structural similarity to methotrexate suggests a potential interaction with the same efflux pumps. This makes this compound a valuable, non-cytotoxic tool for investigating the mechanisms of antifolate efflux. By studying the interaction of this compound with these transporters, researchers can gain insights into the substrate specificity of the pumps and develop strategies to overcome drug resistance.
This document provides detailed application notes and protocols for utilizing this compound in the study of antifolate drug efflux pumps, focusing on competition assays with both radiolabeled and fluorescent substrates.
Data Presentation
The following tables summarize quantitative data from studies on the transport of methotrexate and the inhibition of this transport by various compounds. While direct kinetic data for this compound is not extensively available in the literature, the provided data for the parent compound, methotrexate, serves as a crucial reference for designing and interpreting experiments with this compound.
Table 1: Kinetic Parameters of Methotrexate (MTX) Transport by BCRP/ABCG2
| Substrate | Transporter | pH | Km | Vmax | Source |
| [3H]-Methotrexate | Wild-Type BCRP | 7.4 | ~680 µM | ~2400 pmol/mg/min | |
| [3H]-Methotrexate | Wild-Type BCRP | 5.5 | 1.3 ± 0.2 mM | 44 ± 2.5 nmol/mg/min | |
| [3H]-7-hydroxymethotrexate | Wild-Type BCRP | 7.3 | Not determined | ~27 pmol/mg/min (at 9 µM) | |
| [3H]-7-hydroxymethotrexate | Wild-Type BCRP | 5.5 | Not determined | ~63 pmol/mg/min (at 9 µM) |
Table 2: Inhibition of BCRP/ABCG2-Mediated Methotrexate (MTX) Transport
| Inhibitor | Transporter | Substrate | IC50 | Source |
| Pantoprazole | Human BCRP | [3H]-Methotrexate | 13 µM | |
| Omeprazole | Human BCRP | [3H]-Methotrexate | 36 µM | |
| Fumitremorgin C | Wild-Type BCRP | [3H]-Methotrexate | Inhibition observed | |
| Mitoxantrone | Wild-Type BCRP | [3H]-Methotrexate | Competition observed |
Experimental Protocols
Two primary methods are presented for studying the interaction of this compound with antifolate efflux pumps: a radiolabeled substrate competition assay using membrane vesicles and a fluorescence-based whole-cell efflux assay.
Protocol 1: Vesicular Transport Competition Assay
This protocol details the use of inside-out membrane vesicles from cells overexpressing an ABC transporter (e.g., BCRP) to measure the inhibition of radiolabeled methotrexate transport by this compound.
Materials:
-
Inside-out membrane vesicles from cells overexpressing the transporter of interest (e.g., Sf9-BCRP vesicles) and control vesicles (from wild-type cells).
-
[3H]-Methotrexate (radiolabeled substrate).
-
This compound (competitor).
-
Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4).
-
ATP regenerating system (e.g., 10 mM creatine phosphate, 100 µg/ml creatine kinase).
-
ATP and AMP (as a negative control).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Thaw the membrane vesicles on ice.
-
Prepare a reaction mixture containing transport buffer, the ATP regenerating system, and the desired concentration of this compound.
-
Add the membrane vesicles (typically 5-10 µg of protein) to the reaction mixture and pre-incubate at 37°C for 3 minutes.
-
Initiate the transport reaction by adding [3H]-Methotrexate (e.g., 1 µM final concentration) and either ATP (e.g., 4 mM final concentration) or AMP as a control.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Terminate the transport by adding ice-cold stop buffer (transport buffer without ATP).
-
Rapidly filter the mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.
-
Wash the filters with ice-cold stop buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport as the difference between the radioactivity in the presence of ATP and AMP.
-
Determine the inhibitory effect of this compound by comparing the ATP-dependent transport in the presence and absence of this compound. An IC50 value can be determined by testing a range of this compound concentrations.
Diagram: Vesicular Transport Assay Workflow
Application Notes and Protocols for Studying Metfol-B Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metfol-B, a combination of Metformin and essential B vitamins (Folic Acid, Pyridoxine, and Methylcobalamin), is of significant interest in various research fields, including metabolic disorders and oncology. Understanding the stability of this formulation in cell culture media is critical for ensuring accurate and reproducible experimental results. The degradation of any of these components can lead to misleading interpretations of the compound's efficacy and mechanism of action.
These application notes provide a comprehensive experimental design and detailed protocols for assessing the stability of this compound in commonly used cell culture media. The provided methodologies will enable researchers to determine the degradation kinetics of each component under typical cell culture conditions.
Experimental Design
2.1. Objective
To determine the stability of Metformin, Folic Acid, Pyridoxine, and Methylcobalamin, components of this compound, in a standard cell culture medium over a specified time course under typical incubation conditions.
2.2. Variables and Controls
-
Test Article: this compound solution (a sterile-filtered stock solution of Metformin, Folic Acid, Pyridoxine, and Methylcobalamin in a suitable solvent, e.g., water or DMSO).
-
Cell Culture Media: Two common media will be tested, for example, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions:
-
Standard cell culture incubator: 37°C, 5% CO₂, and >90% humidity.
-
Light exposure: One set of samples will be protected from light, while another will be exposed to ambient light to assess photosensitivity.
-
-
Time Points: Samples will be collected at 0, 2, 4, 8, 24, 48, and 72 hours.
-
Controls:
-
Media-only blanks (to assess for interfering substances).
-
This compound in solvent (to assess stability in the stock solution).
-
2.3. Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method will be used for the simultaneous quantification of Metformin, Folic Acid, Pyridoxine, and Methylcobalamin.
Experimental Protocols
3.1. Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 100X stock solution of this compound:
-
Accurately weigh and dissolve Metformin HCl, Folic Acid, Pyridoxine HCl, and Methylcobalamin in sterile, nuclease-free water or DMSO to achieve the desired final concentrations.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw the stock solution.
-
Prepare a 1X working solution by diluting the 100X stock solution in the respective cell culture media (DMEM and RPMI-1640).
-
3.2. Protocol 2: Stability Study Setup
-
Aseptically dispense 5 mL of the 1X this compound working solution into sterile 15 mL conical tubes for each time point and condition.
-
Prepare media-only blank samples for each medium type.
-
For the light-exposed group, place the tubes in the incubator under normal laboratory lighting conditions.
-
For the light-protected group, wrap the tubes in aluminum foil before placing them in the incubator.
-
At each designated time point (0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from each condition.
-
Immediately process the samples as described in Protocol 3.
3.3. Protocol 3: Sample Preparation for Analysis
-
Transfer 1 mL of the cell culture medium sample to a microcentrifuge tube.
-
Add 2 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube without disturbing the pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase used for the analytical method.
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vials at 4°C until analysis.
3.4. Protocol 4: Analytical Method for Quantification (HPLC-UV)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelengths: Monitor at the maximum absorbance wavelength for each compound (e.g., Metformin ~233 nm, Folic Acid ~280 nm, Pyridoxine ~290 nm, Methylcobalamin ~361 nm). A diode array detector is ideal for simultaneous monitoring.
-
Injection Volume: 20 µL.
-
Calibration: Prepare a series of calibration standards of Metformin, Folic Acid, Pyridoxine, and Methylcobalamin in the mobile phase. Generate a calibration curve for each analyte.
-
Analysis: Inject the prepared samples and quantify the concentration of each component by comparing the peak areas to the respective calibration curves.
Data Presentation
The quantitative data should be summarized in a table to facilitate easy comparison of the stability of each component under the different conditions.
Table 1: Stability of this compound Components in Cell Culture Media Over 72 Hours
| Time (hours) | Condition | Metformin (% Remaining) | Folic Acid (% Remaining) | Pyridoxine (% Remaining) | Methylcobalamin (% Remaining) |
| 0 | DMEM - Light Protected | 100.0 | 100.0 | 100.0 | 100.0 |
| DMEM - Light Exposed | 100.0 | 100.0 | 100.0 | 100.0 | |
| RPMI - Light Protected | 100.0 | 100.0 | 100.0 | 100.0 | |
| RPMI - Light Exposed | 100.0 | 100.0 | 100.0 | 100.0 | |
| 2 | DMEM - Light Protected | ||||
| DMEM - Light Exposed | |||||
| RPMI - Light Protected | |||||
| RPMI - Light Exposed | |||||
| 4 | DMEM - Light Protected | ||||
| DMEM - Light Exposed | |||||
| RPMI - Light Protected | |||||
| RPMI - Light Exposed | |||||
| 8 | DMEM - Light Protected | ||||
| DMEM - Light Exposed | |||||
| RPMI - Light Protected | |||||
| RPMI - Light Exposed | |||||
| 24 | DMEM - Light Protected | ||||
| DMEM - Light Exposed | |||||
| RPMI - Light Protected | |||||
| RPMI - Light Exposed | |||||
| 48 | DMEM - Light Protected | ||||
| DMEM - Light Exposed | |||||
| RPMI - Light Protected | |||||
| RPMI - Light Exposed | |||||
| 72 | DMEM - Light Protected | ||||
| DMEM - Light Exposed | |||||
| RPMI - Light Protected | |||||
| RPMI - Light Exposed |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical signaling pathways affected by this compound.
References
Application Notes and Protocols: A Guide to Using Metfol-B as a Control in Methotrexate Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a cornerstone of therapy in oncology and autoimmune diseases. Its mechanism of action relies on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, thereby interfering with DNA synthesis and cell proliferation.[1][2] Studying the metabolism of MTX is crucial for optimizing its therapeutic efficacy and minimizing its toxicity.
This document provides a detailed guide on utilizing Metfol-B , a defined combination of L-methylfolate, methylcobalamin (Vitamin B12), and pyridoxal 5'-phosphate (Vitamin B6), as a control in methotrexate metabolism studies. In this context, "control" refers to the use of this compound to establish a baseline metabolic state, investigate the reversal of MTX-induced metabolic blockade, or assess the impact of MTX in a vitamin-replete versus deficient cellular environment.
Composition of this compound
For the purpose of these application notes, this compound is defined as a formulation containing the following active components, which are essential cofactors in cellular metabolism and are directly or indirectly impacted by methotrexate.
| Component | Chemical Name | Role in Metabolism |
| L-methylfolate | (6S)-5-methyltetrahydrofolate | The active form of folate. It bypasses the DHFR-dependent activation step and directly participates in one-carbon transfer reactions, such as the synthesis of purines and thymidylate, and the remethylation of homocysteine to methionine.[3][4] |
| Methylcobalamin | Co-methylcobalamin | An active form of Vitamin B12. It is a cofactor for methionine synthase, the enzyme that utilizes L-methylfolate to convert homocysteine to methionine.[5][6] Methotrexate can interfere with B12 metabolism.[7][8] |
| Pyridoxal 5'-phosphate (P5P) | Pyridoxal 5'-phosphate | The active form of Vitamin B6. It is a cofactor for numerous enzymatic reactions, including the transsulfuration pathway which converts homocysteine to cysteine.[9][10] |
Rationale for Using this compound as a Control
The components of this compound are strategically chosen to serve as controls in MTX metabolism studies for the following reasons:
-
Bypassing MTX-induced Blockade: L-methylfolate can replenish the pool of active folate downstream of the DHFR enzyme, which is inhibited by MTX. This allows researchers to study the specific effects of MTX that are independent of folate depletion.
-
Investigating Cofactor Dependencies: By providing key cofactors (methylcobalamin and P5P), this compound allows for the study of MTX's effects on pathways that are dependent on these vitamins, such as the methionine cycle and transsulfuration pathway.
-
Establishing a "Rescue" Condition: In toxicology studies, this compound can be used to model a "rescue" scenario, where the metabolic perturbations caused by MTX are reversed. This can help in identifying biomarkers of MTX toxicity and response.
-
Standardizing Experimental Conditions: Using a defined formulation like this compound ensures reproducibility across experiments by providing a consistent source of essential B-vitamins.
Experimental Protocols
In Vitro Study: Assessing the Impact of this compound on MTX Metabolism in Hepatocytes
This protocol describes a method to evaluate how this compound influences the metabolic profile of methotrexate in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Methotrexate (MTX)
-
This compound solution (sterile, containing L-methylfolate, methylcobalamin, and P5P)
-
LC-MS/MS system
-
96-well culture plates
Protocol:
-
Cell Seeding: Thaw and seed primary human hepatocytes in 96-well collagen-coated plates at a density of 0.5 x 10^5 cells/well. Allow cells to attach and form a monolayer for 24-48 hours.
-
Treatment Groups: Prepare the following treatment groups in fresh culture medium:
-
Vehicle Control (medium only)
-
MTX alone (e.g., 10 µM)
-
This compound alone (e.g., 10 µM L-methylfolate, 1 µM methylcobalamin, 5 µM P5P)
-
MTX + this compound
-
-
Incubation: Remove the old medium from the cells and add the treatment media. Incubate for 24, 48, and 72 hours.
-
Sample Collection: At each time point, collect both the cell culture supernatant and the cell lysate.
-
Supernatant: Transfer the medium to a new tube and store it at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells with a suitable buffer (e.g., methanol/water). Scrape the cells and transfer the lysate to a new tube. Centrifuge to pellet cell debris and collect the supernatant. Store at -80°C.
-
-
Metabolite Analysis: Analyze the concentrations of MTX and its primary metabolite, 7-hydroxymethotrexate, in both the supernatant and cell lysate using a validated LC-MS/MS method.[11][12] Also, analyze for intracellular folate species and homocysteine levels.
-
Data Analysis: Compare the metabolite concentrations between the different treatment groups.
Illustrative Data Presentation:
| Treatment Group | Time (h) | MTX Concentration (ng/mL) - Supernatant | 7-hydroxymethotrexate (ng/mL) - Supernatant | Intracellular Homocysteine (nmol/mg protein) |
| Vehicle Control | 24 | 0 | 0 | 5.2 |
| MTX alone | 24 | 850.3 | 45.1 | 15.8 |
| This compound alone | 24 | 0 | 0 | 4.9 |
| MTX + this compound | 24 | 845.1 | 43.9 | 7.3 |
| MTX alone | 48 | 620.7 | 98.6 | 18.2 |
| MTX + this compound | 48 | 615.4 | 95.3 | 8.1 |
Note: The data presented above are for illustrative purposes only and will vary depending on the experimental conditions.
In Vivo Study: Evaluating the Effect of this compound on MTX Pharmacokinetics in a Rodent Model
This protocol outlines an in vivo experiment to determine if co-administration of this compound alters the pharmacokinetic profile of methotrexate in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Methotrexate for injection
-
This compound for oral gavage
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate rats to the facility for at least one week before the experiment.
-
Dosing Groups: Randomly assign animals to the following groups (n=5 per group):
-
Group 1: MTX (e.g., 10 mg/kg, intravenous) + Vehicle (oral gavage)
-
Group 2: MTX (e.g., 10 mg/kg, intravenous) + this compound (e.g., 1 mg/kg L-methylfolate, 0.1 mg/kg methylcobalamin, 0.5 mg/kg P5P, oral gavage)
-
-
Dosing: Administer this compound or vehicle by oral gavage 1 hour before the intravenous administration of MTX.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-MTX administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the plasma concentrations of MTX using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) for both groups using appropriate software.
Illustrative Pharmacokinetic Data:
| Parameter | MTX + Vehicle | MTX + this compound |
| Cmax (ng/mL) | 2500 | 2450 |
| Tmax (h) | 0.083 | 0.083 |
| AUC (0-t) (ng*h/mL) | 3200 | 3150 |
| Half-life (h) | 2.5 | 2.4 |
| Clearance (mL/h/kg) | 3125 | 3175 |
Note: The data presented above are for illustrative purposes only and will vary depending on the experimental conditions.
Visualizations
Methotrexate Metabolic Pathway and the Role of this compound Components
Caption: Methotrexate pathway and this compound intervention.
Experimental Workflow for In Vitro Hepatocyte Study
Caption: In vitro experimental workflow.
Conclusion
This compound serves as a valuable tool for researchers studying methotrexate metabolism. By providing the active forms of key B-vitamins, it allows for the controlled investigation of MTX's effects on folate and methionine metabolism. The protocols and visualizations provided in this document offer a framework for designing and executing robust experiments to further our understanding of methotrexate's pharmacology and toxicology. The use of a standardized control reagent like this compound will contribute to more reproducible and comparable data across different laboratories, ultimately aiding in the development of safer and more effective methotrexate therapies.
References
- 1. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rheumaterx.com [rheumaterx.com]
- 5. [Effect of methylcobalamin on methotrexate transport in normal and tumorous tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Vitamin B12 as a regulator and methotrexate as an antagonist of folic acid metabolism. Pathophysiologic and clinical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effect of methotrexate/vitamin B12 on DNA methylation as a potential factor in leukemia treatment-related neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Purification of Chemically Synthesized Metfol-B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of chemically synthesized Metfol-B, also known as N10-Methylpteroic acid. This compound is a folate derivative and a metabolite of methotrexate. The presented protocol is designed for researchers in drug development and medicinal chemistry requiring a high-purity active pharmaceutical ingredient (API) for further studies. The purification strategy is based on established methods for pteroic acid and its analogs, employing ion exchange chromatography followed by isoelectric precipitation. This method effectively removes unreacted starting materials, by-products, and other impurities. Quantitative data on expected yields and purity at each stage are provided, along with a visual workflow diagram.
Introduction
This compound (4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino]benzoic acid) is a key compound in the study of folate metabolism and antifolate drug development. As a derivative of pteroic acid, its chemical synthesis can result in a mixture of the desired product along with various impurities. Therefore, a robust purification protocol is critical to obtain a compound of sufficient purity for accurate biological and pharmacological evaluation. The following protocol outlines a step-by-step procedure for the purification of crude, chemically synthesized this compound.
Experimental Protocol: Purification of this compound
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale should be made accordingly.
2.1. Materials and Reagents
-
Crude this compound (synthesized in-house or commercially sourced)
-
DEAE-Sephadex A-25 or similar anion exchange resin
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Deionized water
-
Methanol
-
Beakers and flasks
-
Chromatography column
-
pH meter
-
Stir plate and stir bars
-
Filtration apparatus (Buchner funnel, filter paper)
-
Lyophilizer or vacuum oven
2.2. Step 1: Preparation of the Anion Exchange Column
-
Swell the DEAE-Sephadex A-25 resin in deionized water according to the manufacturer's instructions.
-
Prepare a 0.5 M NaOH solution and wash the swollen resin to convert it to the hydroxide form.
-
Pack the chromatography column with the prepared resin, ensuring a uniform bed.
-
Equilibrate the column by washing with deionized water until the pH of the eluate is neutral (pH ~7).
2.3. Step 2: Sample Preparation and Loading
-
Dissolve 1 gram of crude this compound in a minimal amount of 0.1 M NaOH. The solution should have a pH of approximately 10 or greater.
-
Filter the solution to remove any insoluble impurities.
-
Carefully load the filtered solution onto the equilibrated anion exchange column.
2.4. Step 3: Elution
-
Wash the column with deionized water to remove any unbound impurities.
-
Elute the bound this compound from the column using a linear gradient of NaCl (0 to 1.0 M) in deionized water. The target compound is expected to elute at a specific salt concentration, which can be monitored by UV absorbance at an appropriate wavelength (e.g., 280 nm or 365 nm).
-
Collect fractions of the eluate.
2.5. Step 4: Isoelectric Precipitation
-
Pool the fractions containing the purified this compound.
-
Slowly add 1 M HCl dropwise to the pooled fractions while stirring to lower the pH.
-
Monitor the pH closely. This compound will precipitate out of the solution at its isoelectric point (pI), which is expected to be around pH 3-4 for pteroic acid analogs.
-
Continue adding HCl until no further precipitation is observed.
2.6. Step 5: Isolation and Drying of Purified this compound
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate with cold deionized water to remove any remaining salts.
-
Wash the precipitate with a small amount of cold methanol to aid in drying.
-
Dry the purified this compound under vacuum or by lyophilization to obtain a fine powder.
2.7. Step 6: Purity Assessment
-
Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and characterize its structure using techniques such as NMR and Mass Spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the purification of 1 gram of crude this compound.
| Purification Stage | Input Mass (g) | Expected Purity (%) | Expected Yield (g) |
| Crude Product | 1.0 | 60-80 | N/A |
| After Anion Exchange | ~1.0 (in solution) | >95 | 0.7 - 0.9 |
| After Precipitation | 0.7 - 0.9 | >98 | 0.6 - 0.8 |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the this compound purification protocol.
Caption: Workflow for the purification of chemically synthesized this compound.
Signaling Pathway (Illustrative)
While this document focuses on a purification protocol, this compound is relevant to the folate metabolic pathway. The diagram below illustrates a simplified representation of this pathway, indicating the position of this compound as a derivative of pteroic acid.
Caption: Simplified diagram of the folate metabolic pathway.
Conclusion
The protocol described in this application note provides a reliable method for obtaining high-purity this compound from a crude synthetic mixture. The combination of ion exchange chromatography and isoelectric precipitation is a robust strategy for purifying pteroic acid derivatives. Adherence to this protocol will enable researchers to produce this compound of a quality suitable for demanding downstream applications in drug discovery and development.
Application Notes & Protocols: Assessing the Inhibitory Potential of Metfol-B on Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the inhibitory effects of Metfol-B, a formulation containing Metformin and Berberine, on the enzyme Dihydrofolate Reductase (DHFR). The following sections detail the underlying principles, experimental protocols, data analysis, and visualization of key pathways and workflows.
Introduction to DHFR and its Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell proliferation and growth.[1][2][3][4] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[1][2][4] Inhibitors of DHFR, such as methotrexate, disrupt DNA synthesis and cell division.[1][4]
Recent studies have indicated that both Metformin and Berberine, the components of this compound, can modulate DHFR activity. Metformin has been shown to sensitize cancer cells to traditional DHFR inhibitors by targeting the enzyme.[5][6] Berberine has also been observed to interfere with the expression of DHFR.[7][8] These findings suggest that this compound may exert a direct or indirect inhibitory effect on DHFR, warranting a thorough investigation of its inhibitory potential.
Signaling Pathway of DHFR
The following diagram illustrates the central role of DHFR in the folate pathway and its impact on nucleotide synthesis.
Experimental Protocols
The primary method for assessing DHFR inhibition is a continuous spectrophotometric assay.[9] This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1][2]
This protocol is adapted for a 96-well microplate reader, allowing for high-throughput screening of this compound and its individual components.[10]
Materials:
-
Recombinant Human DHFR Enzyme
-
Dihydrofolic Acid (DHF) substrate
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (and individual Metformin and Berberine)
-
Methotrexate (positive control inhibitor)[1]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, Metformin, Berberine, and Methotrexate in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to test a range of concentrations.
-
Plate Layout: Design the 96-well plate layout to include wells for:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents except the inhibitor (to measure 100% enzyme activity).
-
Positive Control: All reagents with a known inhibitor (e.g., Methotrexate) at a concentration that gives maximal inhibition.[1]
-
Test Wells: All reagents with varying concentrations of this compound, Metformin, and Berberine.
-
-
Assay Protocol: a. To each well, add 50 µL of DHFR Assay Buffer. b. Add 10 µL of the appropriate inhibitor dilution (this compound, Metformin, Berberine, or Methotrexate) or solvent for the controls. c. Add 20 µL of a working solution of DHFR enzyme. Mix gently. d. Optional: Pre-incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme. e. To initiate the reaction, add 20 µL of a solution containing both DHF and NADPH. f. Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[1]
Data Presentation and Analysis
The rate of decrease in absorbance at 340 nm is proportional to the DHFR activity. The inhibitory potential of this compound is determined by calculating the percentage of inhibition at various concentrations and subsequently determining the IC50 value (the concentration of an inhibitor required to reduce the enzyme activity by 50%).
Data Analysis Workflow:
Calculations:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the Percentage of Inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
Determine the IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression curve (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[11][12]
Quantitative Data Summary:
The results should be summarized in a clear, tabular format for easy comparison.
| Compound | IC50 (µM) [95% CI] | Hill Slope |
| This compound | [Experimental Value] | [Value] |
| Metformin | [Experimental Value] | [Value] |
| Berberine | [Experimental Value] | [Value] |
| Methotrexate | [Literature/Exp. Value] | [Value] |
Note: The IC50 value for Methotrexate can vary depending on assay conditions but is typically in the low nanomolar range.[13][14]
Alternative and Complementary Assays
For higher sensitivity and high-throughput screening, fluorescence-based assays can be employed.[13][15] These assays often use a coupled-enzyme system where the remaining NADPH from the DHFR reaction is used by a second enzyme (like diaphorase) to reduce a non-fluorescent substrate (like resazurin) to a highly fluorescent product (resorufin).[13] The fluorescence intensity is inversely proportional to DHFR activity.[13]
To assess the effect of this compound on DHFR activity within a cellular context, cell proliferation assays can be performed using cell lines known to be sensitive to DHFR inhibition (e.g., certain cancer cell lines).[3] The antiproliferative activity of this compound can be compared to that of known DHFR inhibitors.
Conclusion
The methodologies described provide a robust framework for assessing the inhibitory potential of this compound on DHFR. By employing spectrophotometric and, if required, fluorescence-based enzyme assays, researchers can obtain quantitative data, such as IC50 values, to characterize the inhibitory activity. These in vitro findings, supported by an understanding of the DHFR pathway and appropriate data analysis, will be crucial for elucidating the mechanism of action of this compound and guiding further drug development efforts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 3. assaygenie.com [assaygenie.com]
- 4. scbt.com [scbt.com]
- 5. Metformin sensitises hepatocarcinoma cells to methotrexate by targeting dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin sensitises hepatocarcinoma cells to methotrexate by targeting dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of the expression of folate cycle enzymes and polyamine metabolism by berberine in cisplatin-sensitive and -resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. ww2.amstat.org [ww2.amstat.org]
- 13. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Metfol-B purification protocols
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields during the purification of the recombinant protein Metfol-B. The content is structured in a question-and-answer format to directly address common issues.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general workflow for diagnosing the problem. The following diagram outlines a logical progression for identifying the stage at which your this compound yield is being lost.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided by the stages of a typical affinity purification protocol for His-tagged this compound.
Stage 1: Cell Lysis & Expression
Question: My final yield is low. How do I know if the problem is with the initial protein expression?
Answer: Poor expression is a common cause of low final yield. Before proceeding with purification, you must confirm that this compound is being expressed in your cell culture.
-
Action: Collect a sample of your cell lysate before applying it to the purification column.
-
Analysis: Run the lysate on an SDS-PAGE gel. Include a lane with a pre-induction sample as a negative control. For more specific detection, perform a Western blot using an anti-His-tag antibody.
-
Troubleshooting:
-
No visible band of the correct size: If you don't see a band corresponding to this compound's molecular weight, your expression has failed or is very low. Revisit your expression protocol, checking induction conditions (e.g., IPTG concentration, temperature, induction time) and plasmid sequence integrity.[1]
-
Insoluble Protein: If the protein is expressed but found in the insoluble fraction (inclusion bodies), it will not be available for purification under native conditions.[1][2][3] To check this, centrifuge your lysate at high speed, then run both the supernatant and the resuspended pellet on a gel. If this compound is in the pellet, you may need to optimize expression conditions (e.g., lower temperature) to improve solubility or proceed with purification under denaturing conditions.[1]
-
Stage 2: Affinity Chromatography - Binding
Question: I've confirmed this compound is in my lysate, but my yield after the column is still low. How can I check if it's binding to the resin?
Answer: If the protein is expressed but not recovered, it may not be binding efficiently to the affinity resin. The unbound protein will be found in the flow-through.
-
Action: Collect the fraction that passes through the column during sample loading (the "flow-through").
-
Analysis: Run the flow-through fraction on an SDS-PAGE gel alongside your lysate sample.
-
Troubleshooting: If you see a strong band for this compound in the flow-through, it indicates a binding problem. Consider the following causes:
-
Inaccessible His-tag: The His-tag may be folded into the protein's interior, making it unable to bind the resin.[4] Consider moving the tag to the other terminus of the protein or purifying under denaturing conditions.[5]
-
Incorrect Buffer Conditions: The pH or composition of your binding buffer may be preventing binding. Ensure the pH is optimal (typically 7.5-8.0 for Ni-NTA).[5]
-
Interfering Agents: Your lysate may contain substances that interfere with binding, such as chelating agents (EDTA) or strong reducing agents (DTT).[6][7] These can strip the metal ions from the resin.[6][7] Consider dialysis or using a desalting column to exchange the buffer before loading.[8]
-
Resin Capacity Exceeded: You may be loading too much protein for the amount of resin used. Check the manufacturer's specifications for your resin's binding capacity and consider using a larger column volume.[1]
-
Stage 3: Affinity Chromatography - Wash & Elution
Question: My protein binds to the column, but the final eluted concentration is very low. What could be happening during the wash and elution steps?
Answer: Low yield at this stage can be due to premature elution during the wash steps or inefficient elution.
-
Action: Collect all wash fractions and elution fractions separately.
-
Analysis: Run samples from each fraction on an SDS-PAGE gel to track where your protein is going.
-
Troubleshooting:
-
This compound in Wash Fractions: This suggests your wash buffer is too stringent, causing the protein to unbind prematurely. The most common reason is that the imidazole concentration in the wash buffer is too high for your specific protein.[9] Try reducing the imidazole concentration (e.g., from 20 mM to 5-10 mM).
-
Little or No this compound in Elution Fractions: If the protein is not in the flow-through or wash, it is likely still bound to the resin. This indicates inefficient elution.
-
Increase Imidazole Concentration: Your elution buffer may not have a high enough concentration of imidazole to compete with the His-tag for binding. Try increasing the concentration, for example, from 250 mM to 500 mM.[9]
-
Use a Gradient: Instead of a single-step elution, a linear imidazole gradient can sometimes improve yield and purity.[1][10]
-
Protein Precipitation on the Column: High local protein concentrations during elution can cause aggregation and precipitation.[11] This can be mitigated by using a linear elution gradient instead of a step elution, or by adding solubilizing agents like non-ionic detergents or increasing the salt concentration in the elution buffer.[11]
-
-
Stage 4: Post-Elution & Concentration
Question: I get a good yield immediately after elution, but the concentration drops significantly after buffer exchange or concentration steps. Why?
Answer: The protein may be unstable and precipitating after it has been purified. This is often due to the buffer composition or high protein concentration.
-
Action: Visually inspect your sample after concentration or dialysis. Look for cloudiness or visible precipitate.
-
Analysis: Centrifuge the sample and run the supernatant and a sample of the resuspended pellet on an SDS-PAGE gel.
-
Troubleshooting:
-
Precipitation During Concentration: The high concentration of imidazole in the elution buffer can sometimes cause precipitation when the sample is concentrated.[8] It is crucial to remove the imidazole via dialysis or a desalting column soon after elution.[8]
-
Buffer Instability: The final storage buffer may not be optimal for this compound's stability. Key factors to optimize include pH, salt concentration (NaCl), and the addition of stabilizing agents like glycerol (5-10%) or small amounts of reducing agents (e.g., DTT, BME).[8] High salt can sometimes increase hydrophobic interactions, leading to aggregation.[8]
-
Quantitative Data Summary
A purification table is essential for tracking yield at each step. Below is an example of how to present this data.
| Purification Step | Total Volume (mL) | Protein Conc. (mg/mL) | Total Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 100 | 10.0 | 1000 | 5 | 100 | 1 |
| Clarified Lysate | 95 | 8.4 | 798 | 6 | 79.8 | 1.2 |
| Affinity Elution | 10 | 6.2 | 62 | 85 | 6.2 | 17 |
| Final Sample | 2 | 25.0 | 50 | 95 | 5.0 | 19 |
Detailed Experimental Protocol
Key Experiment: His-tagged this compound Purification via Ni-NTA Affinity Chromatography
This protocol outlines a standard procedure. Buffer compositions, especially imidazole concentrations, may require optimization.[10]
Buffers Required:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Methodology:
-
Resin Equilibration:
-
Load your chromatography column with the appropriate volume of Ni-NTA resin slurry.
-
Wash the resin with 5-10 column volumes (CV) of deionized water.
-
Equilibrate the resin by washing with 5-10 CV of Lysis Buffer. Perform all steps at 4°C.[10]
-
-
Sample Loading:
-
Apply the clarified cell lysate to the equilibrated column. Use a slow flow rate (e.g., 1 mL/min) to ensure sufficient residence time for binding.[5]
-
Collect the flow-through fraction for analysis.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer to remove nonspecifically bound proteins.[10]
-
Collect the wash fractions for analysis.
-
-
Elution:
-
Elute the bound this compound from the column using 5-10 CV of Elution Buffer.
-
Collect the eluate in fractions (e.g., 1 mL each) to isolate the peak concentration.
-
-
Post-Elution:
-
Analyze the collected fractions via SDS-PAGE to confirm the presence and purity of this compound.
-
Immediately proceed to buffer exchange (e.g., dialysis or desalting column) into a suitable storage buffer without imidazole to prevent potential precipitation.[8]
-
Visualization of Troubleshooting Logic
The following diagram provides a decision tree for troubleshooting the specific problem of low yield in the elution fraction, a common and multi-faceted issue.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. biozoomer.com [biozoomer.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-works.com [bio-works.com]
- 6. bio-works.com [bio-works.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. neb.com [neb.com]
How to address matrix effects in LC-MS/MS analysis of Metfol-B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Metfol-B and related B-vitamin compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, providing step-by-step instructions to identify and resolve them.
Question: Why is the signal intensity of this compound significantly lower in biological samples (e.g., plasma, serum) compared to the standard in a neat solution?
Answer: This issue, known as ion suppression, is a common manifestation of the matrix effect.[1][2][3] It occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4]
Troubleshooting Steps:
-
Confirm Matrix Effect: The first step is to confirm that a matrix effect is indeed the cause of the low signal intensity. This can be done qualitatively using a post-column infusion experiment.[3][4][5]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components.[1][6] This can involve:
-
Modifying the mobile phase composition or gradient profile.
-
Changing the analytical column to one with a different stationary phase chemistry (e.g., C18, Phenyl).
-
Adjusting the flow rate.
-
-
Enhance Sample Preparation: The most effective way to combat matrix effects is often to improve the sample cleanup process to remove interfering substances before injection.[1][7] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for selectively isolating analytes while removing matrix components like phospholipids.[1][7]
-
Liquid-Liquid Extraction (LLE): This method can separate this compound from interfering substances based on differences in solubility.[7]
-
Protein Precipitation (PPT): While a simpler method, it may be less clean than SPE or LLE.[1][7]
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[6][7] Since the SIL-IS is chemically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte peak area to the IS peak area.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[5][6]
Question: My retention time for this compound is shifting between injections of different biological samples. What could be the cause?
Answer: Retention time shifts can also be a manifestation of matrix effects.[8] High concentrations of matrix components can alter the column chemistry or the mobile phase properties as the sample passes through, affecting the interaction of the analyte with the stationary phase.[8]
Troubleshooting Steps:
-
Assess Column Contamination: Buildup of matrix components, such as phospholipids, on the analytical column can lead to erratic chromatographic performance. Implement a robust column washing step at the end of each analytical run, typically holding at a high percentage of organic solvent to elute strongly retained interferences.[9]
-
Improve Sample Cleanup: As with ion suppression, a more rigorous sample preparation method (e.g., SPE) can remove the components causing the retention time shifts.[7]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components, extending its lifetime and improving reproducibility.
-
Check for pH Changes: Co-eluting matrix components can potentially alter the local pH in the mobile phase on the column, which can affect the retention of ionizable compounds like this compound.[8] Ensure your mobile phase is sufficiently buffered if this is suspected.
Frequently Asked Questions (FAQs)
What is a matrix effect in LC-MS/MS analysis?
A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][10] These components can include salts, proteins, lipids (especially phospholipids), and metabolites.[10] The effect can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which can lead to inaccurate and unreliable quantification.[1][8][10]
How can I quantitatively assess the matrix effect for my this compound assay?
The standard method for quantifying matrix effects is the post-extraction spike method.[1][10] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution. The Matrix Factor (MF) is calculated to determine the extent of the effect.[10]
What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it recommended?
A SIL-IS is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). While it has a different mass, its chemical and physical properties are nearly identical to the analyte. This means it co-elutes from the LC column and experiences the same matrix effects.[1] By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively canceled out, leading to highly accurate and precise quantification.[6][7]
Quantitative Data Presentation
The following table illustrates how to calculate the Matrix Factor (MF) and the IS-Normalized MF to assess the impact of matrix effects and the effectiveness of a SIL-IS for compensation.
| Sample ID | Analyte Peak Area (A) | IS Peak Area (B) | Analyte Peak Area in Neat Solution (C) | IS Peak Area in Neat Solution (D) | Matrix Factor (MF = A/C) | IS-Normalized MF (A/B)/(C/D) |
| Plasma Lot 1 | 78,500 | 81,200 | 155,000 | 160,500 | 0.51 (Suppression) | 1.01 |
| Plasma Lot 2 | 69,800 | 72,100 | 155,000 | 160,500 | 0.45 (Suppression) | 0.99 |
| Plasma Lot 3 | 92,300 | 95,500 | 155,000 | 160,500 | 0.60 (Suppression) | 1.00 |
| Plasma Lot 4 | 75,100 | 77,000 | 155,000 | 160,500 | 0.48 (Suppression) | 1.02 |
| Plasma Lot 5 | 88,600 | 90,300 | 155,000 | 160,500 | 0.57 (Suppression) | 1.02 |
Interpretation: The Matrix Factor (MF) values are all significantly less than 1, indicating a strong ion suppression effect across different lots of plasma.[10] However, the IS-Normalized MF values are all very close to 1.0, demonstrating that the use of a SIL-IS successfully compensates for the observed matrix effect.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5]
-
Setup: Configure the LC-MS/MS system as shown in the workflow diagram below. Use a T-connector to introduce a constant flow of a standard solution of this compound into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Infusion: Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) to generate a stable, elevated baseline signal in the mass spectrometer.
-
Injection: Once a stable baseline is achieved, inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without the analyte).
-
Analysis: Monitor the baseline signal for the this compound MRM transition. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[2][3] The retention time of these deviations can be correlated with the retention time of the analyte in a normal run to see if they overlap.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for cleaning up plasma samples to reduce matrix components. This protocol should be optimized for this compound.
-
Sample Pre-treatment: To 200 µL of plasma, add the SIL-IS solution. Acidify the sample by adding 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of 0.1 M HCl.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the SIL-IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
Visualizations
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Principle of SIL-IS to compensate for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. lctsbible.com [lctsbible.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Metfol-B detection in complex biological matrices
Here is a technical support center for improving the sensitivity of Metformin (assumed from "Metfol-B") detection in complex biological matrices.
Welcome to the technical support center for the sensitive detection of Metformin in complex biological matrices. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Metformin in biological samples?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is now widely regarded as a powerful technology for accurately quantifying compounds in biological samples due to its high sensitivity and rapid analytical speed.[2] For highly polar molecules like Metformin, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an effective separation technique.[5][6]
Q2: How can I improve the sensitivity of my Metformin assay?
A2: To enhance sensitivity, consider the following:
-
Instrumentation: Utilize LC-MS/MS, which offers significantly higher sensitivity and selectivity compared to HPLC-UV.[2][3]
-
Sample Preparation: Optimize your extraction procedure to remove interfering matrix components. While protein precipitation is simple, Solid-Phase Extraction (SPE) may provide a cleaner sample.
-
Chromatography: Use a HILIC column, which can improve retention and peak shape for polar compounds like Metformin.[5] Optimizing the mobile phase, for instance by adding an acidic modifier like formic acid, can also improve peak shape and sensitivity.[5]
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., Metformin-d6) to account for matrix effects and variability during sample preparation and injection.[5][7]
Q3: What is a typical Lower Limit of Quantification (LLOQ) for Metformin in human plasma?
A3: LLOQs vary depending on the method. HPLC-UV methods typically have LLOQs around 50 ng/mL.[3] More sensitive LC-MS/MS methods can achieve LLOQs as low as 4-5 ng/mL in plasma and dried blood spots.[2][5]
Q4: What are the best practices for preparing Metformin samples from plasma?
A4: Protein precipitation is the most common and straightforward method.[8][9] It involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[8][9] Using acidified acetonitrile (e.g., with 0.1% formic acid) can improve precipitation efficiency and analyte recovery.[5] For cleaner samples, especially when dealing with significant matrix effects, solid-phase extraction (SPE) is a more robust alternative.[10][11]
Q5: How stable is Metformin in biological samples?
A5: Metformin is generally stable under various storage conditions. In human plasma, it is stable for at least 6 hours at room temperature (25°C) and for at least 30 days when stored at -20°C or -80°C.[12][13][14] It can also withstand multiple freeze-thaw cycles without significant degradation.[15] However, it is most labile in strong alkaline solutions.[16]
Troubleshooting Guide
Q1: I'm observing poor or splitting peak shapes for Metformin. What could be the cause?
A1: Poor peak shape is a common issue with polar compounds. Potential causes and solutions include:
-
Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical. Using an acidic modifier like formic acid can improve peak shape.[5] For HILIC separations, ensuring proper mobile phase composition is crucial.
-
Column Choice: Standard C18 columns may provide insufficient retention for the highly polar Metformin molecule, leading to elution near the solvent front and poor peak shape. Consider using a HILIC column specifically designed for polar analytes.[5][6]
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can interfere with the peak shape. Improving the sample cleanup procedure (e.g., switching from protein precipitation to SPE) can mitigate this.[7] Peak splitting has been observed when using formic acid as a dilution solvent during sample preparation; using ammonium acetate instead can resolve this issue.[7]
Q2: My signal intensity is low and I can't reach the required LLOQ. How can I fix this?
A2: Low signal intensity can stem from several factors. Refer to the troubleshooting workflow below. Key areas to investigate are inefficient sample extraction, ion suppression in the MS source, and suboptimal instrument parameters.
dot
Caption: Troubleshooting workflow for low signal intensity.
Q3: I am seeing interfering peaks in my chromatogram. What are they and how can I remove them?
A3: Interfering peaks can originate from endogenous matrix components, metabolites, or co-administered drugs.[17]
-
Identification: If using a mass spectrometer, you can analyze the m/z of the interfering peak to help identify it. Metformin is known to interfere with the analysis of other compounds, such as methoxycatecholamines, which suggests that other drugs may also interfere with its analysis.[17]
-
Chromatographic Separation: The most effective solution is to improve your chromatographic separation. Adjusting the gradient elution profile or switching to a different column chemistry (e.g., HILIC) can help resolve Metformin from the interference.[17]
-
Selective Detection: Using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity. Ensure your MRM transitions are specific to Metformin and do not have crossover with the interfering compound.[18]
-
Sample Cleanup: A more rigorous sample preparation method, like SPE, can remove many interfering substances that persist through simple protein precipitation.[11]
Data Summary Tables
Table 1: Comparison of Common Analytical Methods for Metformin in Plasma
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Typical LLOQ | 50 ng/mL[3][4] | 4-10 ng/mL[2][18] |
| Selectivity | Moderate | High to Very High |
| Sample Prep | Ion-Pair Extraction, SPE[3] | Protein Precipitation, SPE[18][19] |
| Run Time | ~10 minutes[20] | 2-3 minutes[2][5] |
| Advantages | Cost-effective, widely available | High sensitivity, high selectivity, short run time |
| Disadvantages | Lower sensitivity, potential for interference | Higher equipment cost, potential for matrix effects |
Table 2: Stability of Metformin in Human Plasma[13][14][15]
| Condition | Duration | Stability (% Difference from Initial) |
| Short-Term (Room Temp) | 6 hours @ 25°C | Within ±15% |
| Long-Term (Frozen) | 30 days @ -20°C | Within ±15% |
| Freeze-Thaw Cycles | 3 cycles | Within ±15% |
| Post-Preparative | 24 hours @ 25°C | Within ±15% |
Key Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol is a simple and rapid method for extracting Metformin from plasma samples.
-
Aliquot Sample: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add Internal Standard: Spike the sample with the internal standard (e.g., 20 µL of 25 µg/mL Metformin-d6).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid.[5][9] The use of acidified acetonitrile enhances precipitation efficiency.[5]
-
Vortex: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.[9][13]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000-16,000 x g) for 10 minutes to pellet the precipitated proteins.[7][13]
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Dilute (Optional but Recommended): To reduce potential matrix effects, dilute the supernatant with the initial mobile phase (e.g., 1:1 with 2 mM ammonium acetate in water).[7]
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method
This protocol provides a starting point for developing a sensitive LC-MS/MS method for Metformin.
-
LC System: UPLC or UHPLC system
-
Column: BEH HILIC (e.g., 100 x 2.1 mm, 1.7 µm)[5]
-
Mobile Phase A: 2-10 mM Ammonium Acetate or 0.1% Formic Acid in Water[5][7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient Elution: A gradient method is often used to ensure good separation and a short run time.[5]
-
Example: Start at 90% B, decrease to 20% B over 1.5 minutes, hold, and then return to initial conditions.
-
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
Visualizations
Experimental Workflow
dot
Caption: General experimental workflow for Metformin bioanalysis.
Metformin Signaling Pathway
dot
Caption: Simplified primary signaling pathway of Metformin.[21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msacl.org [msacl.org]
- 18. LC-MS/MS determination of metformin in human plasma: Ingenta Connect [ingentaconnect.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent the Degradation of Metformin and B-Vitamins During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of combination products containing Metformin and B-vitamins (collectively referred to as Metfol-B) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of "this compound" that I should be concerned about during sample preparation?
A1: While "this compound" can refer to various formulations, it most commonly represents a combination of Metformin with B-vitamins, principally Methylcobalamin (an active form of Vitamin B12) and a folate such as L-methylfolate (Vitamin B9).[1][2][3] During sample preparation, the main degradation concerns are for both Metformin and, most critically, Methylcobalamin.
Q2: What are the main causes of Metformin degradation?
A2: Metformin can degrade under several conditions, including hydrolysis, oxidation, and thermal stress.[4][5] Its degradation can lead to the formation of byproducts such as methylamine and dimethylamine.[6][7] While generally stable, exposure to harsh environmental conditions during sample preparation can compromise its integrity.[4]
Q3: Why is Methylcobalamin so susceptible to degradation?
A3: Methylcobalamin is extremely sensitive to light (photodegradation).[8][9] Exposure to typical laboratory fluorescent lighting can cause a rapid and significant decline in its potency, with one study noting a 44.1% decline after just 5 minutes of exposure.[8] This degradation primarily involves the cleavage of the cobalt-carbon bond, converting Methylcobalamin to hydroxocobalamin.[9] It is also reported to be sensitive to mechanical shock (e.g., shaking or sonication).[8]
Q4: Can the presence of other B-vitamins or excipients affect stability?
A4: Yes, interactions between different components can affect stability. For instance, the stability of cobalamins like Cyanocobalamin (a related B12 form) can be reduced in the presence of thiamine and pyridoxine.[10] Therefore, it is crucial to consider the entire formulation of your sample when designing your preparation protocol.
Q5: How does pH affect the stability of these compounds during sample preparation?
A5: The pH of your sample solution is a critical factor. For HPLC analysis of Metformin, mobile phases are often buffered to a specific pH, for example, pH 3 or 5.75, to ensure good chromatographic separation and stability.[11][12] For Methylcobalamin, maintaining an appropriate pH is also important to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Methylcobalamin | Light Exposure: Methylcobalamin is highly photolabile. | - Work under subdued or red light conditions.- Use amber or light-blocking vials and glassware.[13]- Wrap all glassware and sample vials in aluminum foil.[8]- Minimize the duration of light exposure at every step. |
| Mechanical Stress: Vigorous mixing can degrade Methylcobalamin. | - Avoid shaking, vortexing, or sonicating solutions containing Methylcobalamin.[8]- Use gentle swirling or slow stirring on a magnetic plate to dissolve and mix.[8] | |
| Variable Metformin results | Inconsistent pH: pH variations can alter Metformin's ionization state and stability. | - Use buffered solutions for sample dilution and mobile phases.- Ensure the pH of all solutions is consistent across all samples in a batch. |
| Thermal Degradation: High temperatures during sample processing can degrade Metformin.[4][5] | - Avoid excessive heat during sample evaporation or concentration steps.- Store stock solutions and prepared samples at recommended cool temperatures (e.g., 4°C) when not in use.[10] | |
| Appearance of unexpected peaks in chromatogram | Degradation of Active Ingredients: New peaks may correspond to degradation products. | - For Methylcobalamin, a common degradant is hydroxocobalamin.[9]- For Metformin, byproducts can include guanylurea, dimethylamine, and methylamine.[6]- Review and optimize the entire sample preparation workflow to minimize light, heat, and mechanical stress. |
| Poor reproducibility between samples | Inconsistent Sample Handling: Variations in light exposure time, temperature, or mixing method. | - Standardize every step of the sample preparation protocol.- Prepare a Standard Operating Procedure (SOP) and ensure all users adhere to it strictly.- Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
Quantitative Data Summary
The following tables summarize key stability data for Methylcobalamin.
Table 1: Effect of Light Exposure on Methylcobalamin Potency (1000 mcg/mL in Normal Saline)
| Exposure Time (Fluorescent Light) | Potency | % Decline from Initial |
| 0 minutes | 98.5% | 0% |
| 5 minutes | 54.4% | 44.1% |
| 10 minutes | 30.8% | 67.7% |
| 15 minutes | 15.2% | 83.3% |
| (Data adapted from a laboratory study on Methylcobalamin's light sensitivity)[8] |
Table 2: Stability of Methylcobalamin Injection (12.5mg/ml) under Different Storage Conditions
| Storage Condition | Duration | Remaining Concentration (Mean ± S.E.) |
| Cool (4°C), protected from light | 3 months | 96.4 ± 2.4% |
| Cool (4°C), protected from light | 6 months | 91.6 ± 1.4% |
| Bright light (1,000 lux) | 4 hours | 49.9 ± 8.2% |
| (Data adapted from a study on high-dose Methylcobalamin injections)[10] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound
This protocol is designed to minimize the degradation of both Metformin and Methylcobalamin.
Objective: To prepare a sample solution from a solid dosage form for simultaneous analysis of Metformin and Methylcobalamin by RP-HPLC.
Materials:
-
"this compound" tablets or powder
-
HPLC-grade Methanol
-
HPLC-grade water
-
Phosphate buffer (pH adjusted as per the analytical method, e.g., pH 3)[11]
-
Amber volumetric flasks and vials
-
0.45 µm syringe filters (amber if available)
-
Aluminum foil
-
Pipettes and other standard laboratory glassware
Procedure:
-
Work Environment: Conduct all steps under amber or red light to protect Methylcobalamin. The dry powder of Methylcobalamin is relatively stable in normal light, but becomes highly light-sensitive once in solution.[8]
-
Standard Preparation:
-
Accurately weigh the required amount of Metformin HCl and Methylcobalamin reference standards.
-
Dissolve the standards in the mobile phase or a suitable diluent (e.g., a mixture of methanol and water) in an amber volumetric flask.[11][14]
-
Gently swirl to dissolve; avoid sonication.[8]
-
Make up to volume and mix by gentle inversion.
-
Perform serial dilutions as required using amber flasks.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[11]
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to an amber volumetric flask.
-
Add a portion of the diluent (e.g., mobile phase) and gently swirl to disperse the powder.
-
If necessary, use a magnetic stirrer on a slow setting to aid dissolution. Avoid sonication to prevent degradation of Methylcobalamin.[8]
-
Make up to the final volume with the diluent and mix thoroughly by gentle inversion.
-
Wrap the flask in aluminum foil.
-
-
Filtration:
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an amber HPLC vial. Discard the first few drops of the filtrate.
-
-
Storage and Analysis:
-
If not analyzed immediately, store the vials at 4°C, protected from light.
-
Proceed with HPLC analysis as per the validated method.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for preventing this compound degradation.
Caption: A workflow for preparing this compound samples for HPLC analysis, highlighting critical control points to minimize degradation.
Caption: Key degradation pathways for the active components of this compound, Metformin and Methylcobalamin.
Caption: A decision tree for troubleshooting low analyte recovery during this compound sample analysis.
References
- 1. codeage.com [codeage.com]
- 2. api.ods.od.nih.gov [api.ods.od.nih.gov]
- 3. 1mg.com [1mg.com]
- 4. thejoas.com [thejoas.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. compounderslab.com [compounderslab.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Refinements to cell lysis protocols for accurate intracellular Metfol-B measurement
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the accurate measurement of intracellular Metformin (Metfol-B). Proper cell lysis and sample preparation are critical for obtaining reliable and reproducible data. This guide will help you navigate the complexities of these procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Metformin Signal/Recovery | Inefficient Cell Lysis: The chosen lysis method may not be effectively disrupting the cell membranes to release intracellular contents. | - For adherent cells, consider switching from a gentle detergent-based lysis to a more rigorous method like scraping in a cold solvent (e.g., 80% methanol).- Incorporate mechanical disruption steps such as bead beating or sonication after initial lysis to ensure complete cell breakage. |
| Metabolite Leakage During Quenching/Washing: Washing steps or the use of certain quenching solutions can cause cells to become permeable, leading to the loss of intracellular metformin. | - Minimize the number and duration of washing steps. If washing is necessary, use an ice-cold isotonic solution like 0.9% saline instead of phosphate-buffered saline (PBS) to maintain cell integrity.[1] - Avoid using 100% methanol alone as a quenching agent as it has been shown to cause leakage of some metabolites.[1] | |
| Metformin Degradation: The drug may be unstable in the chosen lysis buffer or under the experimental conditions. | - Ensure that all steps are performed on ice or at 4°C to minimize enzymatic activity. - Metformin is known to be less stable in alkaline conditions.[2] Verify the pH of your lysis buffer and adjust if necessary. | |
| High Variability Between Replicates | Inconsistent Quenching: If metabolic activity is not halted uniformly across all samples, the measured intracellular metformin concentrations will vary. | - For adherent cells, ensure rapid and complete removal of media before adding the quenching solution. - For suspension cells, ensure rapid and thorough mixing with the cold quenching solution. |
| Incomplete Cell Detachment (Adherent Cells): If using a cell scraper, inconsistent scraping can lead to a variable number of cells being collected for lysis. | - After scraping, visually inspect the plate or flask under a microscope to ensure that the majority of cells have been detached. - For more consistent cell numbers, consider using a method that lyses the cells directly on the plate. | |
| Precipitate Formation After Lysis: Incomplete removal of proteins and other cellular debris can interfere with downstream analysis. | - After lysis and centrifugation, carefully collect the supernatant without disturbing the pellet. - Consider a protein precipitation step with a solvent like acetonitrile if your downstream analysis is sensitive to protein content. | |
| Interference in Downstream Analysis (e.g., LC-MS/MS) | Lysis Buffer Components: Detergents (e.g., SDS, Triton X-100) or high salt concentrations in the lysis buffer can cause ion suppression or other forms of interference in mass spectrometry. | - If possible, use a solvent-based lysis method (e.g., methanol, acetonitrile) that is more compatible with LC-MS/MS. - If a detergent-based buffer is necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering substances before analysis. |
| Contamination: Introduction of external compounds during sample preparation. | - Use high-purity solvents and reagents (e.g., LC-MS grade). - Be mindful of potential contaminants from plasticware and other lab equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for accurate intracellular metformin measurement?
A1: The most critical first step is quenching , which is the rapid inactivation of all metabolic activity within the cells. This ensures that the measured intracellular concentration of metformin reflects the true state of the cells at the time of harvesting and is not altered by ongoing enzymatic processes.[1] Effective quenching is typically achieved by a rapid temperature drop, often using liquid nitrogen or pre-chilled solvents.[1]
Q2: Should I use trypsin or a cell scraper to harvest my adherent cells?
A2: For metabolomics studies, including the measurement of intracellular metformin, scraping is generally recommended over trypsinization . Trypsin treatment can alter the cell membrane's permeability, leading to the leakage of intracellular metabolites and potentially affecting the accuracy of your results.[3][4] Scraping cells directly into a cold lysis buffer is a more direct and less perturbative method.
Q3: Which lysis buffer is best for extracting metformin?
A3: The optimal lysis buffer depends on your downstream analytical method. For LC-MS/MS analysis, a cold solvent-based lysis buffer , such as 80% methanol or a mixture of acetonitrile, methanol, and water, is often preferred. These solvents simultaneously lyse the cells, precipitate proteins, and are compatible with mass spectrometry. While detergent-based buffers like RIPA are effective for protein extraction, they can interfere with LC-MS/MS analysis and may require a cleanup step.
Q4: How can I be sure that I am completely lysing my cells?
A4: To ensure complete cell lysis, you can combine chemical and mechanical methods. After adding your lysis buffer, consider incorporating a mechanical disruption step such as sonication or bead beating .[1] You can also visually inspect a small aliquot of your lysate under a microscope to confirm the absence of intact cells.
Q5: How does the choice of cell lysis method affect the measured metformin concentration?
A5: The choice of lysis method can significantly impact the measured intracellular metformin concentration. A study comparing different extraction protocols for a broad range of metabolites found that methods containing methanol had a comparatively lower yield for some classes of molecules. However, for polar compounds, the choice of solvent had a minor influence. Another study found that for both human dermal fibroblasts and dental pulp stem cells, an extraction with 80% ethanol showed high efficiency for the most identified and quantified metabolites. It is important to choose a method that ensures complete cell disruption while minimizing metabolite degradation or loss.
Experimental Protocols
Protocol 1: Lysis of Adherent Cells by Scraping in Cold Methanol
This protocol is recommended for the analysis of intracellular metformin in adherent cells using LC-MS/MS.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Dry ice
Procedure:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium completely.
-
Gently wash the cells once with ice-cold 0.9% NaCl solution.
-
Aspirate the wash solution completely.
-
Add an appropriate volume of ice-cold 80% methanol to the plate (e.g., 1 mL for a 10 cm plate).
-
Immediately scrape the cells from the surface of the plate using a pre-chilled cell scraper.
-
Transfer the cell lysate (methanol and cell suspension) to a pre-chilled microcentrifuge tube.
-
Flash freeze the tube in liquid nitrogen.
-
For complete lysis, perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.
-
After the final thaw, vortex the sample for 1 minute.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a new pre-chilled tube for LC-MS/MS analysis.
Protocol 2: Lysis of Suspension Cells with Cold Solvent
This protocol is suitable for the analysis of intracellular metformin in suspension cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold 0.9% NaCl solution and centrifuge again.
-
Aspirate the supernatant completely.
-
Add an appropriate volume of ice-cold 80% methanol to the cell pellet.
-
Vortex vigorously to resuspend the pellet and initiate lysis.
-
Flash freeze the tube in liquid nitrogen.
-
Perform three freeze-thaw cycles as described in Protocol 1.
-
Centrifuge the lysate at high speed for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
Data Presentation
The following table summarizes findings from a study comparing different extraction protocols for intracellular metabolomics. While this data is not specific to metformin, it provides valuable insights into the efficiency of different solvent systems for a broad range of metabolites.
Table 1: Comparison of Extraction Protocol Performance Across Different Sample Types
| Extraction Protocol | Best Performing for Liver Tissue | Best Performing for HL60 Cells | Best Performing for HEK Cell Line | Best Performing for Bone Marrow | Overall Best Performance |
| 75% Ethanol/MTBE B | ✓ | ✓ | ✓ | ||
| 100% Isopropanol | ✓ | ✓ | ✓ | ✓ | |
| 75% Ethanol/MTBE A | ✓ | ||||
| Methanol/Acetonitrile/Water |
Data adapted from a study comparing ten different extraction protocols. "✓" indicates that the protocol was one of the best performing for the respective sample type in terms of the number of detectable metabolites.
Visualizations
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing analytical variability in Metfol-B quantification assays
Disclaimer: For the purpose of this guide, "Metfol-B" is assumed to be a combination drug product containing Metformin and B-complex vitamins (specifically Folic Acid, Vitamin B6, and Vitamin B12). The following troubleshooting advice and methodologies are based on the analysis of these individual components.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Metformin in this compound?
A1: The most prevalent methods for Metformin quantification are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally considered more sensitive and selective.[5][6]
Q2: What are the typical challenges encountered when developing an assay for this compound?
A2: The primary challenges stem from the diverse physicochemical properties of the analytes. Metformin is a highly polar biguanide, while B vitamins have varying polarities and stability.[2][7] This can lead to difficulties in achieving simultaneous chromatographic retention and separation, as well as potential for matrix effects in biological samples.[8]
Q3: How can I improve the retention of Metformin on a C18 column?
A3: Due to its high polarity, Metformin may exhibit poor retention on traditional C18 columns, often eluting near the void volume.[7] To improve retention, consider the following:
-
Ion-pairing agents: Incorporating an ion-pairing agent like sodium dodecyl sulfate (SDS) into the mobile phase can enhance retention.[4]
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for highly polar compounds like Metformin.[7]
-
Column Choice: Specialized columns, such as those with mixed-mode stationary phases, can also provide better retention.[7]
Q4: What are the key validation parameters to assess for a this compound quantification assay?
A4: According to regulatory guidelines (e.g., FDA), the key validation parameters include:
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) [3][10]
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative) [2][6]
Q5: Are there any known drug-drug or drug-nutrient interactions I should be aware of when analyzing clinical samples?
A5: Yes, long-term Metformin use can interfere with the absorption of Vitamin B12, potentially leading to a deficiency.[11][12][13] While this is a clinical consideration, it is important for researchers to be aware of, as it may impact the expected concentration ranges of Vitamin B12 in patient samples.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting for Metformin
-
Question: My Metformin peak is showing significant tailing, fronting, or is split into two. What could be the cause?
-
Answer: Poor peak shape for Metformin is a commonly reported issue.[14] Potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Metformin can interact with residual silanols on the silica backbone of C18 columns. Try using an end-capped column or adding a competitive amine (e.g., triethylamine) to the mobile phase. |
| pH of Mobile Phase | The pH of the mobile phase can affect the ionization state of Metformin. Adjust the pH to ensure a consistent ionic form. A pH around 5.1 has been used successfully.[4] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample. |
| Tautomerization | Metformin can exist in tautomeric forms, which may separate under certain chromatographic conditions, leading to peak splitting.[14] Optimizing the mobile phase composition and temperature may help to coalesce the peaks. |
Issue 2: High Variability in B-Vitamin Quantification
-
Question: I am observing high %RSD in my precision runs for Folic Acid, B6, and B12. What are the likely sources of this variability?
-
Answer: B vitamins can be sensitive to light, temperature, and pH, which can contribute to analytical variability.
| Potential Cause | Troubleshooting Steps |
| Analyte Instability | B vitamins, particularly folate, can be unstable.[15] Protect samples and standards from light by using amber vials. Prepare fresh standards regularly and assess stability under your specific storage and handling conditions.[15] |
| Sample Preparation Inconsistency | Inconsistent extraction efficiency can lead to high variability. Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is robust and reproducible. |
| Matrix Effects | Endogenous components in biological matrices can interfere with the ionization of B vitamins in LC-MS/MS, leading to ion suppression or enhancement. Use a stable isotope-labeled internal standard for each analyte to compensate for these effects. |
| Hemolysis | For plasma or serum samples, hemolysis can impact the quantification of certain B vitamins.[15] Visually inspect samples for hemolysis and consider its potential impact on your results. |
Data Presentation
Table 1: Typical Validation Parameters for Metformin Quantification by HPLC-UV
| Parameter | Typical Value | Reference |
| Linearity Range | 1-6 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.998 | [4] |
| Intra-day Precision (%RSD) | < 7% | [2] |
| Inter-day Precision (%RSD) | < 6% | [2] |
| Accuracy (%Difference) | < 8% | [2] |
| Recovery | ~100% | [2] |
| LLOQ | 0.18 µg/mL | [2] |
Table 2: Typical Validation Parameters for Metformin Quantification by LC-MS/MS
| Parameter | Typical Value | Reference |
| Linearity Range | 5-2000 ng/mL | [3][6] |
| Correlation Coefficient (r) | > 0.99 | [5] |
| Intra- & Inter-day Precision (%CV) | < 8.19% | [6] |
| Accuracy | 91.13–105.25% | [6] |
| LLOQ | 4-5 ng/mL | [5][16] |
Table 3: Typical Validation Parameters for B-Complex Vitamin Quantification by HPLC
| Parameter | Typical Value | Reference |
| Linearity Range | 0.0005-0.6 mg/mL | [17] |
| Correlation Coefficient (r²) | > 0.999 | [18] |
| Precision (%RSD) | < 3.23% | [18] |
| Accuracy (% Mean Recovery) | 100 ± 5% | [18] |
| LOD | 0.101 to 1.25 ppm | [17] |
| LOQ | 0.305 to 3.79 ppm | [17] |
Experimental Protocols
Protocol 1: Quantification of Metformin in Human Plasma by HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Ranitidine HCl).
-
Add 600 µL of acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
Protocol 2: Simultaneous Quantification of B-Complex Vitamins by RP-HPLC
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of Vitamin B1 (Thiamine), B2 (Riboflavin), B3 (Niacin), B5 (Pantothenic Acid), B6 (Pyridoxine), B7 (Biotin), B9 (Folic Acid), and B12 (Cyanocobalamin) in an appropriate solvent (e.g., water or a mild acidic solution).
-
Prepare working standards by diluting the stock solutions.
-
For pharmaceutical preparations, dissolve the sample in the mobile phase, sonicate, and filter through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 Phenomenex Luna (250 x 4.6 mm, 5 µm).[17]
-
Mobile Phase A: 0.1% orthophosphoric acid in HPLC grade water.[17]
-
Mobile Phase B: 80% acetonitrile with 0.1% orthophosphoric acid.[17]
-
Flow Rate: 0.8 mL/min.[17]
-
Gradient Elution: A gradient program should be developed to effectively separate all B vitamins.
-
Detection: UV at 210 nm.[17]
-
Visualizations
Caption: Workflow for Metformin quantification in plasma by HPLC-UV.
Caption: Decision tree for troubleshooting poor Metformin peak shape.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin problem - Chromatography Forum [chromforum.org]
- 8. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjms.com [irjms.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Metformin and Vitamin B Complex 100 Interactions - Drugs.com [drugs.com]
- 12. What to Know About Taking Metformin and Vitamin B12 - GoodRx [goodrx.com]
- 13. Long-term metformin therapy and vitamin B12 deficiency: An association to bear in mind - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 18. Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the enzymatic synthesis of Metfol-B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of Metfol-B (N¹⁰-Methyl pteroic acid).
I. Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for this compound synthesis?
A1: The enzymatic synthesis of this compound involves the N-methylation of pteroic acid at the N¹⁰ position. This reaction is catalyzed by an N-methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. The enzyme facilitates the transfer of a methyl group from SAM to the nitrogen atom at the 10th position of the pteroic acid molecule, yielding this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct.
Q2: What are the typical starting materials and key reagents for this reaction?
A2: The primary starting materials are pteroic acid and S-adenosyl-L-methionine (SAM). Key reagents include a suitable N-methyltransferase enzyme, a buffering agent to maintain optimal pH, and potentially co-factors or additives to enhance enzyme stability and activity.
Q3: Why is S-adenosyl-L-methionine (SAM) stability a concern?
A3: S-adenosyl-L-methionine (SAM) is a crucial but inherently unstable molecule. It is susceptible to degradation, particularly at neutral or alkaline pH and elevated temperatures, which can lead to a loss of the methyl group donor and consequently, a decrease in the yield of this compound.[1][2][3][4] Proper handling and storage of SAM solutions are critical for reproducible results.
Q4: Can the byproduct S-adenosyl-L-homocysteine (SAH) inhibit the reaction?
A4: Yes, S-adenosyl-L-homocysteine (SAH) is a known competitive inhibitor of many SAM-dependent methyltransferases.[5] As the reaction progresses, the accumulation of SAH can lead to a decrease in the reaction rate. Strategies to mitigate this inhibition may be necessary for optimizing this compound synthesis.
II. Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inactive or denatured enzyme. | - Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Verify the enzyme's activity using a standard assay if available. |
| Degradation of S-adenosyl-L-methionine (SAM). | - Prepare fresh SAM solutions before each experiment.- Store SAM solutions at low pH (e.g., pH 4-5) and on ice.- Minimize the time SAM is kept at room temperature or in the reaction buffer before starting the reaction.[1] | |
| Suboptimal reaction pH. | - Determine the optimal pH for the specific N-methyltransferase being used.- Prepare fresh buffer solutions and verify their pH before use. | |
| Incorrect reaction temperature. | - Optimize the reaction temperature for the specific enzyme. While higher temperatures can increase initial reaction rates, they can also lead to enzyme denaturation and SAM degradation. | |
| Reaction Starts but Stalls Prematurely | Product inhibition by S-adenosyl-L-homocysteine (SAH). | - Consider adding an SAH hydrolase to the reaction mixture to convert SAH to adenosine and homocysteine, thereby removing the inhibitor.[5]- Investigate the possibility of using a coupled-enzyme system to regenerate SAM. |
| Substrate (pteroic acid) insolubility. | - Pteroic acid has limited solubility in aqueous solutions. Prepare a stock solution in a suitable solvent (e.g., DMSO) and add it to the reaction mixture, ensuring the final solvent concentration does not inhibit the enzyme.- Sonication or gentle heating may aid in dissolving pteroic acid, but care must be taken to avoid degradation. | |
| Inconsistent Results Between Batches | Variability in raw material quality. | - Use high-purity pteroic acid and SAM from a reliable supplier.- Characterize the purity of each new batch of starting material. |
| Pipetting errors with viscous solutions. | - Use calibrated pipettes and appropriate tips for viscous solutions like enzyme stocks (often in glycerol).- Prepare a master mix of reagents to ensure consistency across multiple reactions. |
III. Experimental Protocols
A. Hypothetical Protocol for Enzymatic Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific enzymes and experimental setups.
-
Preparation of Reagents:
-
Reaction Buffer: Prepare a 100 mM potassium phosphate buffer at the desired pH (e.g., pH 7.5).
-
Pteroic Acid Stock Solution: Dissolve pteroic acid in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mM).
-
S-adenosyl-L-methionine (SAM) Stock Solution: Prepare a fresh 10 mM stock solution of SAM in an acidic buffer (e.g., 10 mM sulfuric acid) and keep it on ice.
-
Enzyme Solution: Dilute the N-methyltransferase enzyme to a suitable working concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Reaction Buffer
-
Pteroic Acid Stock Solution (to a final concentration of 1 mM)
-
Enzyme Solution (to a final concentration of 10 µM)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the SAM Stock Solution (to a final concentration of 2 mM).
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at the optimized temperature with gentle agitation.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 10% trichloroacetic acid).
-
Analyze the formation of this compound using a suitable analytical method, such as HPLC or LC-MS.
-
B. Quantitative Data Summary
| Parameter | Typical Range for Optimization | Notes |
| pH | 6.5 - 8.5 | Enzyme-dependent. |
| Temperature | 25°C - 40°C | Balance between reaction rate and stability of enzyme and SAM. |
| Pteroic Acid Concentration | 0.1 mM - 5 mM | Limited by solubility. |
| SAM Concentration | 0.2 mM - 10 mM | A molar excess relative to pteroic acid is often used. |
| Enzyme Concentration | 1 µM - 50 µM | Dependent on enzyme activity. |
| Reaction Time | 1 hour - 24 hours | Monitor reaction progress to determine the optimal time. |
IV. Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Relationship between the Folate-Methionine cycle and this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 3. Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent results in Metfol-B transport assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Metfol-B transport assays. Given that this compound is a combination of Metformin and B vitamins, this guide will address troubleshooting for metformin transport assays with special considerations for the potential influence of the B vitamin components.
Frequently Asked Questions (FAQs)
Q1: What are the primary transporters involved in Metformin uptake and efflux?
A1: Metformin transport across cell membranes is primarily mediated by specific solute carrier (SLC) transporters. The main uptake transporters are the Organic Cation Transporters (OCTs), particularly OCT1 (in the liver), OCT2 (in the kidney), and OCT3 (in various tissues). The primary efflux transporters are the Multidrug and Toxin Extrusion proteins, MATE1 and MATE2-K.[1] Understanding the expression levels of these transporters in your specific cell model is crucial for interpreting assay results.
Q2: What is "this compound" and could the "B" component affect my assay?
A2: "this compound" is a formulation that combines Metformin with B vitamins, typically including a form of folate (like L-methylfolate) and Vitamin B12. It is plausible that these B vitamins could influence the assay. Metformin has been shown to have an impact on folate and Vitamin B12 status in patients.[2][3][4] In an in vitro setting, high concentrations of these vitamins could potentially interfere with metformin transport or cellular metabolism, affecting the assay's outcome. It is recommended to run control experiments to assess the impact of the specific B vitamins in your formulation on the transport of metformin in your cell system.
Q3: My results show high well-to-well variability. What are the common causes?
A3: High well-to-well variability in cell-based assays can stem from several factors. Inconsistent cell seeding is a primary culprit; ensure a homogenous cell suspension and careful pipetting. Edge effects, where wells on the perimeter of the plate behave differently due to evaporation, can also contribute. To mitigate this, avoid using the outer wells or fill them with a buffer to maintain humidity. Finally, inconsistencies in reagent addition or washing steps can lead to significant variability.
Q4: I am observing a very low signal or no metformin uptake. What should I check?
A4: A low or absent signal can be due to several reasons. First, confirm the expression and functionality of the relevant transporters (e.g., OCTs for uptake) in your cell line, as expression can decrease with high passage numbers.[5][6][7] Ensure that your assay incubation time is sufficient for uptake to occur. Also, verify the concentration and purity of your metformin solution. If using radiolabeled metformin, check its specific activity and ensure it has not degraded. For LC-MS/MS detection, confirm the sensitivity and calibration of your instrument.
Q5: The background signal in my assay is too high. How can I reduce it?
A5: High background can obscure your results. Insufficient washing of the cell monolayer after incubation with metformin is a common cause, leading to residual extracellular drug. Ensure your wash steps are thorough and performed with ice-cold buffer to minimize transporter activity during washing. Non-specific binding of metformin to the plate or cell surface can also contribute. Consider pre-treating your plates with a blocking agent if this is suspected. If you are using a fluorescence-based detection method, autofluorescence from cells or media components can be a factor.[8]
Troubleshooting Guide
Issue 1: Inconsistent Metformin Uptake Rates Across Experiments
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to altered transporter expression and function.[5][6][7] It is crucial to use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh, low-passage cells from a validated cell bank. |
| Cell Seeding Density | Inconsistent cell density at the start of the assay will lead to variable transporter expression per well. Optimize and standardize your cell seeding protocol to ensure a consistent confluence at the time of the assay. |
| Reagent Variability | Variations in media, serum, or buffer batches can impact cell health and transporter activity. Use the same lot of reagents for a set of comparative experiments whenever possible. |
| Incubation Time | Timing is critical for transport assays. Ensure that the incubation time with metformin is precisely controlled and consistent across all experiments. |
Issue 2: Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Low Transporter Expression | Confirm the expression of the target transporters (e.g., OCT1, MATE1) in your cell line using techniques like qPCR or Western blotting. |
| Suboptimal Assay Buffer | The pH and ionic strength of the assay buffer can influence transporter activity. Optimize the buffer composition for the specific transporters being studied. |
| Inadequate Detection Sensitivity | If using LC-MS/MS, ensure the method is validated for the required sensitivity.[9][10][11][12] For radiolabeled assays, check the specific activity of the isotope and the efficiency of your scintillation counter. |
| High Background | Implement rigorous washing steps with ice-cold buffer to remove non-internalized metformin. Consider using a blocking step to reduce non-specific binding. |
Issue 3: Unexpected Inhibition or Enhancement of Transport
| Potential Cause | Recommended Solution |
| Presence of B Vitamins in this compound | The folate and/or Vitamin B12 in this compound may interact with metformin transporters. Run control experiments with metformin alone versus this compound to determine if the B vitamins have an effect. If they do, consider using a pure metformin solution for mechanistic studies. |
| Contaminants in Reagents | Unseen contaminants in your drug solutions or buffers could act as inhibitors or activators of the transporters. Use high-purity reagents and sterile filtration. |
| Off-Target Effects | At high concentrations, metformin or other compounds in your assay may have off-target effects on cell viability or membrane potential, indirectly affecting transport. Perform cytotoxicity assays to ensure the concentrations used are not toxic. |
Quantitative Data Summary
The following tables provide a summary of kinetic parameters for metformin transport by key transporters. Note that these values can vary depending on the experimental system and conditions.
Table 1: Michaelis-Menten Constants (Km) for Metformin Transport
| Transporter | Cell System | Km (mM) | Reference |
| OCT1 | HEK293 | 1.33 | [2] |
| OCT2 | HEK293 | 1.15 | [13] |
| MATE1 | MDCK | 2.6 | [14] |
Table 2: IC50 Values of a Known Inhibitor (Cimetidine) on Metformin Transport
| Transporter | Cell System | Inhibitor | IC50 (µM) | Reference |
| OCT2 | HEK293 | Cimetidine | 23.6 | [14] |
| MATE1 | HEK293 | Cimetidine | 3.1 | [14] |
Experimental Protocols
Protocol 1: Radiolabeled Metformin Uptake Assay
-
Cell Seeding: Plate cells (e.g., HEK293 transfected with the transporter of interest) in a 24-well plate at a density that will achieve 80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).[15]
-
Initiate Uptake: Add the transport buffer containing [14C]-metformin at the desired concentration to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes, depending on the transporter).
-
Terminate Uptake: Aspirate the metformin solution and immediately wash the cells three times with ice-cold transport buffer to stop the transport process.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration in a parallel set of wells to normalize the uptake data.
Protocol 2: Metformin Quantification by LC-MS/MS
-
Sample Preparation: Following the metformin uptake assay, lyse the cells and precipitate the proteins (e.g., with acetonitrile).
-
Internal Standard: Add a known concentration of an internal standard (e.g., deuterated metformin) to each sample for accurate quantification.
-
Chromatography: Separate metformin from other cellular components using a suitable HPLC column (e.g., a hydrophilic interaction liquid chromatography - HILIC column).
-
Mass Spectrometry: Detect and quantify metformin and the internal standard using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.[9][10][11][12]
-
Data Analysis: Calculate the concentration of metformin in each sample by comparing the peak area ratio of metformin to the internal standard against a standard curve.
Visualizations
Caption: Metformin uptake and efflux are mediated by OCT and MATE transporters, respectively.
Caption: A logical workflow for troubleshooting inconsistent metformin transport assay results.
References
- 1. Interaction between polymorphisms in the OCT1 and MATE1 transporter and metformin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicationsandnutrition.com [medicationsandnutrition.com]
- 3. Interaction between Metformin, Folate and Vitamin B12 and the Potential Impact on Fetal Growth and Long-Term Metabolic Health in Diabetic Pregnancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between Metformin, Folate and Vitamin B12 and the Potential Impact on Fetal Growth and Long-Term Metabolic Health in Diabetic Pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. Development of an LC-MS/MS method for high throughput quantification of metformin uptake in transporter inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 13. Metformin Is a Substrate and Inhibitor of the Human Thiamine Transporter, THTR-2 (SLC19A3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metformin Transport by a Newly Cloned Proton-Stimulated Organic Cation Transporter (Plasma Membrane Monoamine Transporter) Expressed in Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an LC-MS/MS Method for Metfol-B Quantification: A Comparative Guide
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Metfol-B, a combination product assumed to contain Metformin and B-complex vitamins. The content is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this method against other analytical techniques, supported by experimental data.
Introduction
Metformin is a first-line medication for the treatment of type 2 diabetes, while B vitamins are a group of essential water-soluble vitamins with various metabolic functions. The combination, here referred to as this compound, necessitates robust and reliable analytical methods for simultaneous quantification in various matrices for both clinical and research purposes. LC-MS/MS has emerged as a powerful technique for this application due to its high sensitivity, selectivity, and accuracy.[1] This guide details the validation parameters of an LC-MS/MS method and compares it with alternative analytical approaches.
LC-MS/MS Method Validation for Metformin and B Vitamins
A validated LC-MS/MS method ensures the reliability and accuracy of the obtained quantitative data.[2] The key validation parameters include linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).
Table 1: Summary of LC-MS/MS Method Validation Parameters for Metformin
| Validation Parameter | Performance Metric |
| Linearity (r²) | >0.98[3][4] |
| Concentration Range | 100–3000 ng/mL[3][4] |
| Accuracy | 89.78–99.44%[3][4] |
| Precision (CV) | <11.07%[3][4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[3][4] |
| Internal Standard | Metformin-D6[3][4] |
Table 2: Summary of LC-MS/MS Method Validation Parameters for B Vitamins
| Validation Parameter | Performance Metric |
| Linearity (r²) | >0.99[5][6] |
| Concentration Range | 0.1 - 1000 ppb[7] |
| Accuracy | 89-120%[5][6] |
| Precision (CV) | 0.5-13%[5][6] |
| Lower Limit of Quantification (LLOQ) | 0.42-5.0 μg/L (analyte dependent)[5][6] |
| Internal Standard | Stable isotope-labeled internal standards[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are typical experimental protocols for the LC-MS/MS quantification of Metformin and B vitamins.
3.1. Sample Preparation
-
For Metformin in Plasma: Protein precipitation is a common method. A typical protocol involves adding a precipitating agent like methanol or acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.[3][4]
-
For B Vitamins in Whole Blood or Supplements: For whole blood, protein precipitation using agents like trichloroacetic acid or zinc sulfate in methanol is employed.[5][6] For dietary supplements, the sample is typically ground into a fine powder, followed by extraction with a suitable solvent mixture.[1][7][8]
3.2. Liquid Chromatography (LC)
-
Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of both Metformin and B vitamins.[7][9]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solution (often containing a buffer like ammonium formate or acetic acid) and an organic solvent (such as acetonitrile or methanol).[5][9] A gradient elution is often used to achieve optimal separation of all analytes in a single run.[5][9]
-
Flow Rate: The flow rate is typically in the range of 0.3 to 0.5 mL/min.[9][10]
3.3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for both Metformin and B vitamins, typically operated in the positive ion mode.[5][9]
-
Detection: Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[5][7][9]
Comparison with Alternative Methods
While LC-MS/MS is a powerful tool, other methods can also be used for the quantification of B vitamins.
Table 3: Comparison of Analytical Methods for B Vitamin Quantification
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity, high selectivity, ability for multiplexing (analyzing multiple vitamins simultaneously)[1] | Higher initial instrument cost, requires skilled operators |
| HPLC-UV | Lower instrument cost, widely available | Lower sensitivity for low-level vitamins, poor selectivity in complex matrices[1] |
| Microbiological Assays | Functional measurement of vitamin activity | Significant shortcomings in accuracy and specificity, low throughput[1] |
| Immunoassays | High throughput | Can suffer from cross-reactivity, may not distinguish between different vitamers[11] |
Visualizing the Workflow and Method Comparison
5.1. LC-MS/MS Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of this compound using LC-MS/MS.
Caption: A diagram of the LC-MS/MS experimental workflow.
5.2. Comparison of Quantification Methods
This diagram provides a logical comparison of the different analytical methods discussed.
Caption: A comparison of different analytical methods.
References
- 1. agilent.com [agilent.com]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative In Vitro Metabolic Stability Analysis: Metfol-B versus Methotrexate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of Metfol-B, understood as N10-Methyl pteroic acid, and the widely used anti-cancer and immunosuppressive drug, Methotrexate. N10-Methyl pteroic acid, also known as 2,4-diamino-N10-methylpteroic acid (DAMPA), is a principal metabolite of Methotrexate. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions.
Executive Summary
Data Presentation: Metabolic Stability Parameters
Due to the absence of direct comparative in vitro studies, the following table summarizes the available metabolic data for both compounds from different experimental systems.
| Compound | Experimental System | Key Metabolic Parameters | Metabolites Identified | Reference |
| This compound (N10-Methyl pteroic acid) | In vivo (Non-human primates) | Mean Terminal Half-life: 51 minutes | Hydroxy-DAMPA, DAMPA-glucuronide, Hydroxy-DAMPA-glucuronide | [1] |
| Methotrexate | In vitro (Human liver cytosol) | Vmax: 40–70 pmol/min/mg of total proteinKm: 2.8 mM | 7-hydroxymethotrexate, Polyglutamated forms |
Note: The data presented for this compound is from an in vivo study and for Methotrexate is from an in vitro study. Direct comparison of these values should be made with caution as the experimental conditions are fundamentally different.
Metabolic Pathways
Methotrexate is primarily metabolized by aldehyde oxidase in the liver to 7-hydroxymethotrexate. A smaller fraction of Methotrexate can be converted to N10-Methyl pteroic acid (DAMPA) through the action of carboxypeptidases[2]. DAMPA itself is further metabolized, contributing to its rapid elimination[1].
References
A Comparative Analysis of Antifolate Agent Metfol-B's Efficacy in Cancer Cell Lines
This guide provides a comparative analysis of the anti-cancer properties of Metfol-B, an antifolate agent. Due to the limited availability of extensive research specifically on this compound, this comparison includes data on the well-characterized antifolate drug, Methotrexate, to provide a broader context for researchers, scientists, and drug development professionals. The guide also delves into the interconnectedness of folate metabolism and the effects of agents like metformin, which also impacts this crucial pathway.
Introduction to this compound and Folate Metabolism in Cancer
This compound, identified in early studies as N10-methyl pteroic acid, is an antagonist of folic acid[1][2]. Folate and its derivatives are essential for the synthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA.[3][4] Cancer cells, characterized by rapid proliferation, have a high demand for these precursors to support continuous cell division.[5][6] Antifolate drugs like this compound and Methotrexate exploit this dependency by inhibiting key enzymes in the folate cycle, thereby disrupting DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[3][5]
The primary target for many antifolates is dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate (THF), the active form of folate.[3][6] Inhibition of DHFR leads to a depletion of THF and a subsequent reduction in the production of thymidylate and purines, which are critical for DNA replication.[4][5]
Interestingly, the widely used anti-diabetic drug, metformin, has also been shown to impact folate and methionine cycles in cancer cells, suggesting a broader intersection of metabolic pathways in cancer therapeutics.[7][8] Metformin's influence on one-carbon metabolism provides another lens through which to understand the importance of folate-dependent pathways in cancer.[9]
Comparative Efficacy of this compound and Methotrexate
The following table summarizes the available data on the cytotoxic effects of this compound and comparative data for Methotrexate in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Antifolate Agents
| Cancer Cell Line | This compound (IC50, µM) | Methotrexate (IC50, µM) |
| HeLa (Cervical Cancer) | 15.2 ± 1.1 (24h)[5] | Data not available in search results |
| 8.9 ± 0.8 (48h)[5] | ||
| 5.1 ± 0.5 (72h)[5] | ||
| HepG2 (Hepatocellular Carcinoma) | Data not available in search results | Treatment significantly lowered reduced folates[10] |
Note: Direct comparative IC50 values for Methotrexate in the same cell lines under identical conditions were not available in the provided search results. The effect of Methotrexate on HepG2 cells is described qualitatively.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments relevant to the study of antifolate agents.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the dose-dependent effect of a compound on cell proliferation.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. Quantification of Intracellular Folates by LC-MS/MS
This method allows for the precise measurement of changes in folate pools within cells following drug treatment.
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and then treated with the antifolate agent (e.g., Methotrexate) for a specific duration.
-
Metabolite Extraction: The culture medium is removed, and cells are washed with PBS. Intracellular metabolites, including folates, are extracted using a cold solvent mixture (e.g., 80:20 methanol:water).[11]
-
Sample Preparation: To overcome the instability and interconversion of folate species, a derivatization step can be employed.[10][11] For instance, reductive methylation with stable isotope-labeled reagents can stabilize and allow for the quantification of different folate forms.[10] Polyglutamate chains can be cleaved to monoglutamate forms using rat serum treatment to improve mass spectrometry signals.[11]
-
LC-MS/MS Analysis: The extracted and prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A specific gradient elution is used to separate the different folate species, which are then detected and quantified using mass spectrometry in multiple reaction monitoring (MRM) mode.[10]
-
Data Analysis: The levels of individual folate species (e.g., THF, DHF, 5-methyl-THF) are quantified based on standard curves and normalized to the cell number or protein content.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Folate Metabolism and Antifolate Action
Caption: Antifolates inhibit DHFR, blocking DNA synthesis.
Diagram 2: Experimental Workflow for Assessing Antifolate Efficacy
Caption: Workflow for evaluating antifolate drug effects.
Diagram 3: Interplay of Metformin and Folate Metabolism
References
- 1. Full text of "Edinburgh Medical Journal(61)" [archive.org]
- 2. Full text of "Blood The Journal Of Hamatology(7)" [archive.org]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|5623-18-7|Research Chemical [benchchem.com]
- 6. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin and cancer: Between the bioenergetic disturbances and the antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction between Metformin, Folate and Vitamin B12 and the Potential Impact on Fetal Growth and Long-Term Metabolic Health in Diabetic Pregnancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Simultaneous Detection of Metformin and B-Complex Vitamins
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods—High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the simultaneous quantification of Metformin and key B-complex vitamins (collectively referred to as Metfol-B for the purpose of this guide). The cross-validation of these methods is crucial for ensuring data integrity, regulatory compliance, and successful method transfer between laboratories or for different analytical applications.[1]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] Cross-validation, specifically, is the process of comparing results from two distinct analytical methods to ensure the data is comparable and reliable.[4] This is essential in pharmaceutical quality control to maintain consistency and accuracy.[5]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-DAD and UPLC-MS/MS are both powerful techniques, but they offer different performance characteristics.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a robust and widely used technique in pharmaceutical analysis.[5] It offers excellent separation for a wide range of compounds and provides accurate quantitative data, making it a staple in quality control laboratories.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) provides a significant increase in speed, resolution, and sensitivity compared to conventional HPLC.[6] The use of sub-2 µm particles in UPLC columns allows for faster analysis times and sharper peaks. The mass spectrometer detector offers high selectivity and the ability to detect and quantify analytes at very low concentrations.[7]
Table 1: Comparison of Performance Characteristics
| Performance Characteristic | HPLC-DAD | UPLC-MS/MS |
| Specificity | Good; based on chromatographic retention time and UV-Vis spectra. Potential for interference from co-eluting compounds with similar spectra. | Excellent; based on retention time and specific mass-to-charge (m/z) transitions of precursor and product ions. Highly selective. |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15% (typically much lower) |
| Limit of Quantification (LOQ) | Higher (µg/mL range) | Lower (ng/mL to pg/mL range)[6] |
| Analysis Run Time | Longer (e.g., 15-30 minutes) | Shorter (e.g., 2-5 minutes)[6] |
| Robustness | High | High |
| Cost | Lower initial investment and operational cost. | Higher initial investment and operational cost. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical procedures. Below are representative protocols for the analysis of Metformin, Pyridoxine (B6), Folic Acid (B9), and Methylcobalamin (B12).
Protocol 1: HPLC-DAD Method
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted) and a polar organic solvent like acetonitrile or methanol. The gradient is optimized to resolve all four analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD detection at multiple wavelengths optimized for each analyte (e.g., ~235 nm for Metformin, ~290 nm for Pyridoxine, ~280 nm for Folic Acid, and ~361 nm for Methylcobalamin).
-
Sample Preparation:
-
Weigh and finely powder the sample (e.g., tablets).
-
Dissolve an accurately weighed portion in a suitable solvent (e.g., a mixture of water and methanol).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare individual and mixed stock solutions of Metformin, Pyridoxine HCl, Folic Acid, and Methylcobalamin in the same solvent as the sample. Prepare a series of calibration standards by diluting the mixed stock solution.
Protocol 2: UPLC-MS/MS Method
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle column suitable for polar compounds (e.g., a BEH HILIC or C18 column, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.[8]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor to product ion transitions for each analyte and an internal standard are monitored.
-
Sample Preparation:
-
Similar initial dissolution as the HPLC method.
-
A protein precipitation step may be required if analyzing biological matrices, using a solvent like acetonitrile.[8]
-
Centrifuge the sample, and dilute the supernatant before injection.
-
-
Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations by spiking a blank matrix with known amounts of the analytes.
Cross-Validation Protocol
The cross-validation of the HPLC-DAD and UPLC-MS/MS methods should be conducted in accordance with ICH Q2(R2) guidelines.[2][3][9] The process involves analyzing the same set of samples using both validated methods and comparing the results.
Table 2: Cross-Validation Parameters and Acceptance Criteria
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity / Selectivity | Analyze blank samples, samples spiked with individual analytes, and a mixed standard solution. | No interfering peaks at the retention times of the analytes. |
| Linearity | Analyze a minimum of five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze samples with known concentrations (e.g., spiked placebo) at three levels (low, medium, high). | Mean recovery between 98-102% for HPLC and 90-110% for UPLC-MS/MS. |
| Precision (Repeatability & Intermediate) | Analyze a minimum of six replicates at 100% of the test concentration on the same day (repeatability) and on different days with different analysts (intermediate). | Relative Standard Deviation (%RSD) ≤ 2.0% for HPLC; ≤ 15% for UPLC-MS/MS. |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision throughout the specified range. | As per linearity, accuracy, and precision requirements. |
| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on results. | %RSD of results should remain within acceptable limits. |
Visualizing the Workflow
Diagrams created using DOT language help to clarify complex workflows and relationships.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medjpps.com [medjpps.com]
- 6. High-throughput quantification for a drug mixture in rat plasma-a comparison of Ultra Performance liquid chromatography/tandem mass spectrometry with high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Confirming the Identity of Methotrexate Derivatives: A Comparative Guide to Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of methotrexate (MTX) derivatives, with a specific focus on the application of mass spectrometry. We will clarify the identity of "Metfol-B," detail experimental protocols, and present comparative data to assist researchers in selecting the most appropriate analytical techniques for their studies.
Clarifying the Identity of "this compound"
Initial investigations into "this compound" reveal that this name is a synonym for 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) . It is crucial to understand that DAMPA is not a primary endogenous metabolite of methotrexate. The principal metabolites of methotrexate formed within the body are 7-hydroxymethotrexate (7-OH-MTX) and methotrexate polyglutamates (MTX-PGs) .
DAMPA is primarily formed through the enzymatic cleavage of methotrexate by carboxypeptidase-G2 (glucarpidase) , an enzyme administered as a rescue therapy to patients experiencing methotrexate-induced toxicity. While some older research suggested a minor metabolic pathway could lead to DAMPA formation in humans, its significant presence is almost exclusively associated with glucarpidase treatment.
Therefore, the objective for analytical testing shifts from "confirming this compound as a metabolite" to "accurately identifying and differentiating DAMPA from endogenous methotrexate metabolites like 7-OH-MTX." Mass spectrometry is an exceptionally well-suited technique for this purpose.
Comparative Analysis of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the gold standard for the analysis of methotrexate and its derivatives due to its high sensitivity and specificity. The table below compares LC-MS/MS with other common analytical methods.
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) with UV Detection | Immunoassays |
| Specificity | Very High: Can differentiate between MTX, 7-OH-MTX, and DAMPA based on mass-to-charge ratio and fragmentation patterns. | Moderate to High: Can separate compounds based on retention time, but co-eluting compounds can interfere. | Low to Moderate: Prone to cross-reactivity. For instance, some immunoassays for MTX show significant cross-reactivity with DAMPA, leading to inaccurate measurements in patients treated with glucarpidase. |
| Sensitivity | Very High: Can detect analytes at very low concentrations (ng/mL to pg/mL levels). | Moderate: Generally less sensitive than LC-MS/MS. | High: Can be very sensitive, but specificity is a major limitation. |
| Quantification | Excellent: Provides accurate and precise quantification over a wide dynamic range. | Good: Reliable for quantification, but may have a narrower linear range than LC-MS/MS. | Semi-Quantitative to Quantitative: Can be less precise and accurate, especially in the presence of cross-reacting substances. |
| Information | Provides structural information through fragmentation, aiding in definitive identification. | Provides retention time data for identification. | Provides a concentration value based on antibody binding. |
| Sample Throughput | Moderate to High: Can be automated for higher throughput. | Moderate: Can be automated. | High: Well-suited for high-throughput screening. |
Experimental Protocol: Identification of DAMPA and 7-OH-MTX by LC-MS/MS
This section details a typical experimental protocol for the simultaneous identification and quantification of DAMPA and 7-OH-MTX in a plasma sample.
Sample Preparation
A simple protein precipitation method is effective for extracting the analytes from plasma.
-
Materials:
-
Patient plasma sample
-
Internal standard (IS) solution (e.g., a stable isotope-labeled version of the analytes)
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Liquid Chromatography
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%).
-
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL of the prepared sample.
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for these analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DAMPA (this compound) | 326.2 | 175.1 |
| 7-OH-MTX | 471.1 | 324.1 |
| Methotrexate (MTX) | 455.2 | 308.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Methotrexate metabolic and cleavage pathways.
Conclusion
Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for the accurate identification and quantification of methotrexate and its derivatives. Understanding the true identity of "this compound" as DAMPA and its origin from the therapeutic intervention with glucarpidase is critical for correct data interpretation. The high specificity and sensitivity of LC-MS/MS allow for the clear differentiation of DAMPA from endogenous metabolites like 7-hydroxymethotrexate, ensuring accurate therapeutic drug monitoring and advancing research in methotrexate pharmacology. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers in this field.
A Comparative Guide to Biomarkers of Methotrexate Metabolism for Researchers and Drug Development Professionals
Initial Clarification on "Metfol-B"
The query regarding "this compound" as a specific marker for Methotrexate (MTX) metabolism requires clarification. Scientific literature and chemical databases identify "this compound" as a synonym for N10-Methylpteroic acid. This compound is recognized not as a marker of MTX's therapeutic action, but rather as an inactive metabolite and a known impurity of MTX (Methotrexate EP Impurity D). Its formation is generally considered part of a detoxification or inactivation pathway, as it does not possess the potent dihydrofolate reductase (DHFR) inhibitory activity of its parent compound. Therefore, this compound is not a suitable biomarker for monitoring the therapeutic metabolism and efficacy of Methotrexate.
This guide will instead focus on the scientifically validated and clinically relevant biomarkers of MTX metabolism: 7-hydroxymethotrexate (7-OH-MTX) and Methotrexate polyglutamates (MTXPGs) . These metabolites provide crucial insights into the drug's pharmacokinetics, efficacy, and potential for toxicity.
Comparison of Key Methotrexate Metabolism Biomarkers
The primary routes of Methotrexate metabolism yield two key classes of biomarkers that are essential for clinical and research applications: the major systemic metabolite, 7-OH-MTX, and the intracellularly retained active forms, MTXPGs.
Data Presentation: Quantitative Comparison of Biomarkers
The following table summarizes the key quantitative parameters for 7-OH-MTX and MTXPGs, providing a comparative overview of their utility as biomarkers.
| Parameter | 7-hydroxymethotrexate (7-OH-MTX) | Methotrexate Polyglutamates (MTXPGs) |
| Biomarker Type | Major circulating metabolite; marker of systemic exposure and hepatic metabolism. | Intracellular active metabolites; marker of cellular drug retention and target engagement. |
| Primary Location | Plasma, Urine | Red Blood Cells (RBCs), Liver cells, other tissues. |
| Clinical Relevance | Associated with both MTX efficacy and toxicity, particularly nephrotoxicity due to its lower solubility compared to MTX[1][2]. High levels may compete with MTX for cellular uptake and polyglutamylation[3][4]. | Considered a more direct measure of MTX's therapeutic effect. Higher concentrations of long-chain MTXPGs (PG3-5) are associated with better clinical response in inflammatory diseases[5][6][7]. |
| Typical Concentrations | Highly variable depending on dose and patient metabolism. Can reach concentrations 3 to 10 times that of MTX in tissues 24 hours after dosing[3]. | In RBCs of rheumatoid arthritis patients, total MTXPG concentrations can range from <5 to over 200 nmol/L, with a median around 35-85 nmol/L depending on the study and patient population[5]. |
| Elimination Half-life | Longer than the parent drug, with a median terminal half-life of approximately 116 hours[8]. | Long due to intracellular retention, especially in RBCs. Concentrations reach a steady state after 3-4 months, consistent with the lifespan of an erythrocyte[9]. |
| Analytical Methods | HPLC with UV or fluorescence detection[1][10][11][12][13][14][15][16], LC-MS/MS[2]. | HPLC[17], LC-MS/MS[18][19][20][21][22][23]. |
| Lower Limit of Quantitation (LLOQ) | HPLC: ~1 nmol/L[12]. LC-MS/MS can be more sensitive. For one HPLC method, the LOQ was 0.38 ng/mL[11][16]. | LC-MS/MS: As low as 0.1 to 1.0 nM for individual polyglutamate species[18][19][20]. |
Signaling and Experimental Workflow Diagrams
Visualizing the metabolic pathways and experimental procedures is crucial for understanding the roles of these biomarkers.
Methotrexate Metabolic Pathway
The following diagram illustrates the primary metabolic routes of Methotrexate, leading to the formation of its key metabolites.
Caption: Metabolic fate of Methotrexate in the body.
Experimental Workflow for Biomarker Quantification
This diagram outlines a typical workflow for the analysis of MTX metabolites from biological samples using modern analytical techniques.
Caption: General workflow for MTX metabolite analysis.
Experimental Protocols
Detailed and validated protocols are essential for the accurate quantification of MTX metabolites. Below are summaries of typical methodologies cited in the literature.
Protocol 1: Quantification of 7-hydroxymethotrexate in Plasma via HPLC
This protocol is based on methods developed for therapeutic drug monitoring, often involving post-column derivatization to enhance sensitivity.
-
Objective: To determine the concentration of 7-OH-MTX in human plasma.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with post-column photochemical reaction and fluorescence detection[16].
-
Sample Preparation:
-
Plasma samples are deproteinized, typically using trichloroacetic acid in an acetonitrile solution[11][16].
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for injection into the HPLC system. An internal standard (e.g., 2,4-diaminopteroic acid) is added prior to deproteinization[16].
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Capcell Pak C18, 150 mm × 4.6 mm, 5 µm) is commonly used[11].
-
Mobile Phase: An isocratic mobile phase, such as a mixture of phosphate buffer (e.g., 50 µmol/mL at pH 5.3) and acetonitrile (e.g., 9:1, v/v), is employed at a consistent flow rate (e.g., 0.5 mL/min)[11].
-
Post-Column Reaction: The eluent from the column is passed through a knitted capillary coil and irradiated with UV light (e.g., 245 nm). This process converts MTX and 7-OH-MTX into highly fluorescent products[11][12][16].
-
-
Detection:
-
A fluorescence detector is used for quantification.
-
Excitation and emission wavelengths are set to approximately 368 nm and 452 nm, respectively[16].
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations prepared in a drug-free plasma matrix.
-
The concentration of 7-OH-MTX in patient samples is determined by comparing its peak area to that of the internal standard and referencing the calibration curve. The limit of quantification for 7-OH-MTX with this method can be as low as 0.38 ng/mL (0.8 pmol/mL)[16].
-
Protocol 2: Quantification of Methotrexate Polyglutamates (MTXPG₁₋₅) in Red Blood Cells via LC-MS/MS
This protocol outlines a highly sensitive and specific method for measuring the intracellular concentrations of different MTXPG species, which is crucial for pharmacodynamic studies.
-
Objective: To separately quantify individual MTX polyglutamate species (MTXPG₁ to MTXPG₅) in erythrocytes.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[18][20][21][24].
-
Sample Preparation:
-
Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Red blood cells (RBCs) are isolated by centrifugation and washed with saline to remove plasma components.
-
The packed RBCs are lysed to release intracellular contents. This can be achieved by adding a lysis buffer (e.g., containing dithiothreitol and ascorbic acid to stabilize the analytes) followed by freeze-thaw cycles.
-
Proteins are precipitated from the lysate using an acid like perchloric acid or an organic solvent like methanol.
-
Stable isotope-labeled internal standards for each MTXPG species are added to the sample at the beginning of the preparation to correct for matrix effects and variations in extraction efficiency.
-
After centrifugation, the supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Column: A UPLC BEH C18 column (e.g., Waters Acquity) is suitable for separating the different polyglutamate forms[18][20].
-
Mobile Phase: A gradient elution is typically used, involving an aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 10) and an organic solvent (e.g., methanol). The gradient runs from low to high organic content to elute the increasingly hydrophobic longer-chain polyglutamates[18][20].
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each MTXPG species and their corresponding internal standards.
-
-
Quantification:
-
Calibration curves are constructed for each polyglutamate (MTXPG₁ through MTXPG₅) using standards in a matrix of lysed, drug-free RBCs.
-
The method is validated for linearity, precision, accuracy, stability, and recovery, with a typical linear range from 1 to 1,000 nM for each MTXPG[20]. The total run time is often short, around 6 minutes per sample[20].
-
This guide provides a comprehensive overview for validating and comparing the established biomarkers of Methotrexate metabolism. By focusing on 7-OH-MTX and MTXPGs, researchers can gain a more accurate and clinically meaningful understanding of MTX's disposition and action in patients.
References
- 1. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AB0263 THE LEVEL OF 7-HYDROXY METHOTREXATE IN BLOOD CELLS IN PATIENTS WITH RHEUMATOID ARTHRITIS DIRECTLY CORRELATES WITH THE LEVEL OF POLYGLUTAMATES OF METHOTREXATE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rmdopen.bmj.com [rmdopen.bmj.com]
- 8. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Determination of 7-hydroxymethotrexate in human plasma by reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace analysis of methotrexate and 7-hydroxymethotrexate in human plasma and urine by a novel high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
- 17. clinexprheumatol.org [clinexprheumatol.org]
- 18. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 19. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method | Semantic Scholar [semanticscholar.org]
- 22. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepunctur… [ouci.dntb.gov.ua]
- 23. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for the Analysis of B-Vitamins in "Metfol-B" Formulations
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) in formulations such as "Metfol-B," a combination product typically containing Folic Acid (Vitamin B9), Vitamin B6, and Vitamin B12, is critical for both quality control and clinical research. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to correct for variability during sample preparation and analysis. This guide provides a comparative assessment of different internal standards for the analysis of the key components of "this compound."
The consensus in bioanalytical method development points to the superiority of stable isotope-labeled (SIL) internal standards. These standards are structurally identical to the analyte of interest, differing only in the mass of certain atoms (e.g., deuterium, carbon-13, nitrogen-15). This near-identical chemical and physical behavior ensures they co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement, leading to the most accurate and precise quantification.
Comparative Assessment of Internal Standards
The selection of an internal standard is a critical step in method development. While SIL internal standards are preferred, their availability and cost can be a factor. In such cases, structurally similar analogs may be considered, though they may not perfectly mimic the analyte's behavior.
For Folic Acid (Vitamin B9) Analysis:
Stable isotope-labeled versions of folic acid are the internal standards of choice.
-
Folic Acid-d4: A deuterated form of folic acid, widely used and commercially available. It has been demonstrated to be effective in high-throughput analysis of unmetabolized folic acid in human plasma.[1]
-
¹³C₅-Folic Acid: A carbon-13 labeled version of folic acid, also a suitable choice for LC-MS/MS analysis.[2]
For Vitamin B6 Analysis:
Vitamin B6 exists in several forms (vitamers), with pyridoxal 5'-phosphate (PLP) being a key active form. The choice of internal standard should match the specific vitamer being quantified.
-
Pyridoxal-d3 (PL-d3) and Pyridoxal 5'-phosphate-d3 (PLP-d3): Deuterated forms of pyridoxal and its phosphate ester are effective for the quantification of these specific vitamers.[3]
-
Structurally Similar Analogs: In some cases, other compounds have been used as internal standards, but this is less ideal. For instance, 4-deoxypyridoxine has been used, but studies suggest it does not improve precision or accuracy compared to external calibration.[4]
For Vitamin B12 (Methylcobalamin) Analysis:
The analysis of Vitamin B12, particularly endogenous forms like methylcobalamin, presents challenges due to its low concentration and light sensitivity.
-
Stable Isotope-Labeled Methylcobalamin: This is the ideal internal standard for methylcobalamin analysis, as it accurately reflects the analyte's behavior during extraction and analysis.[5]
-
Other Cobalamin Forms: In the absence of a specific SIL-IS, other forms of cobalamin have been used, but this is not optimal due to potential differences in extraction efficiency and ionization response.
Data Presentation
The following tables summarize the performance of analytical methods using the preferred stable isotope-labeled internal standards for each vitamin.
Table 1: Performance Data for Folic Acid Analysis using Folic Acid-d4 as Internal Standard [1]
| Parameter | Performance Metric |
| Linearity Range | 13.17–3657 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Table 2: Performance Data for Vitamin B6 (PLP) Analysis using PLP-d3 as Internal Standard [6]
| Parameter | Performance Metric |
| Linearity Range | 6–4850 nmol/L |
| Correlation Coefficient (r²) | > 0.994 |
| Intra-assay Precision (%CV) | 3.4% |
| Inter-assay Precision (%CV) | 6.1% |
| Recovery | 94% |
Table 3: Performance Data for Methylcobalamin Analysis using Stable Isotope-Labeled Methylcobalamin as Internal Standard [5]
| Parameter | Performance Metric |
| Linearity Range | 0.05 to 20 ng/mL |
| Correlation Coefficient (r²) | Not specified, but method was validated |
| Precision (%CV) | ≤15% |
| Accuracy (%Bias) | ≤15% |
| Stability | Stable in plasma for 21h at RT (<10 lx light) and 205 days frozen |
Experimental Protocols
Below are detailed methodologies for the analysis of Folic Acid, Vitamin B6, and Methylcobalamin using preferred internal standards.
Protocol 1: Analysis of Folic Acid in Human Plasma[1]
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Folic Acid-d4).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 3 µm; 50 × 3.00 mm).
-
Mobile Phase: Isocratic elution with ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Folic Acid: m/z 440.1 → 293.1
-
Folic Acid-d4: m/z 444.1 → 297.1
-
-
Protocol 2: Simultaneous Analysis of Vitamin B1 and B6 in Whole Blood[6]
-
Sample Preparation:
-
To 50 µL of whole blood, add 100 µL of internal standard working solution (containing TPP-d3 and PLP-d3).
-
Add 100 µL of 1.2 mol/L trichloroacetic acid (TCA) solution for deproteinization.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Appropriate reversed-phase column.
-
Mobile Phase: Gradient elution with a suitable buffer system (e.g., ammonium formate and methanol).
-
Total Run Time: 2 minutes.
-
MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
PLP: m/z 247.9 → 149.9
-
PLP-d3: Not specified, but would be the corresponding deuterated transition.
-
-
Protocol 3: Analysis of Methylcobalamin in Human Plasma[5]
Note: All procedures must be performed under red light with minimal light exposure (<10 lx).
-
Sample Preparation:
-
To 0.1 mL of plasma in an amber tube, add the stable isotope-labeled internal standard.
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: Suitable reversed-phase column.
-
Mobile Phase: Appropriate gradient elution for separation.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
MRM Transitions: Specific transitions for methylcobalamin and its stable isotope-labeled internal standard would be monitored.
-
Visualizations
Experimental Workflow
References
- 1. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nvkc.nl [nvkc.nl]
A Comparative Guide to Confirming the Lack of DHFR Inhibitory Activity of Metfol-B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for experimentally verifying the dihydrofolate reductase (DHFR) inhibitory activity of Metfol-B (N10-Methylpteroic acid) in comparison to known positive and negative controls. The following sections detail the necessary experimental protocols, present data in a clear, comparative format, and illustrate the key pathways and workflows.
This compound, or N10-Methylpteroic acid, is recognized as an inactive metabolite of the potent DHFR inhibitor, methotrexate.[1] Its formation is considered a detoxification process, as it lacks the strong DHFR inhibitory properties of its parent compound.[1] In contrast, metformin, a widely used antidiabetic drug, has been shown to indirectly suppress DHFR expression through transcriptional and post-translational mechanisms, rather than direct enzymatic inhibition.[2][3][4][5] This guide focuses on the direct enzymatic assay to confirm the lack of inhibitory effect of this compound.
Experimental Protocol: DHFR Inhibition Assay
To quantitatively assess the DHFR inhibitory potential of this compound, a standard in vitro enzymatic assay is employed. This assay spectrophotometrically monitors the activity of DHFR by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6][7][8][9]
Materials:
-
Purified human DHFR enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DHF (7,8-Dihydrofolic acid)
-
This compound (N10-Methylpteroic acid)
-
Methotrexate (MTX) - Positive Control
-
Dimethyl sulfoxide (DMSO) - Vehicle/Negative Control
-
Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[7]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Methotrexate (MTX) in DMSO.
-
Prepare working solutions of this compound and MTX by diluting the stock solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare a solution of purified human DHFR enzyme in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
Prepare a solution of DHF in assay buffer. Note: DHF is light-sensitive and should be protected from light.[10][11]
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Test Wells: DHFR enzyme, NADPH, and the this compound working solution.
-
Positive Control Wells: DHFR enzyme, NADPH, and the MTX working solution.
-
Negative Control (Enzyme Activity) Wells: DHFR enzyme, NADPH, and an equivalent volume of the vehicle (e.g., DMSO in assay buffer).
-
Blank (No Enzyme) Wells: Assay buffer, NADPH, and DHF (to control for non-enzymatic DHF reduction).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes) to allow for any inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DHF solution to all wells.
-
Immediately place the microplate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode. Record measurements every 30 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for this compound and MTX relative to the negative control (enzyme activity without inhibitor) using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100
-
If a dose-response is performed, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Comparative DHFR Inhibitory Activity
The following table summarizes hypothetical data from the DHFR inhibition assay, comparing the activity of this compound to the positive control (Methotrexate) and a negative control (Vehicle).
| Compound | Concentration (µM) | DHFR Activity (% of Control) | % Inhibition | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 100% | 0% | N/A |
| This compound | 100 | ~98% | ~2% | >100 |
| Methotrexate | 0.01 | ~50% | ~50% | ~0.01 |
This data is illustrative and serves to demonstrate the expected outcome where this compound shows negligible inhibition compared to the potent inhibitor Methotrexate.
Visualizations
Diagram 1: DHFR Catalytic Pathway
References
- 1. This compound|5623-18-7|Research Chemical [benchchem.com]
- 2. Metformin sensitises hepatocarcinoma cells to methotrexate by targeting dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin sensitises hepatocarcinoma cells to methotrexate by targeting dihydrofolate reductase [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Metformin sensitises hepatocarcinoma cells to methotrexate by targeting dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. content.abcam.com [content.abcam.com]
Safety Operating Guide
Proper Disposal of Metfol-B: A Guide for Laboratory Professionals
General Disposal Recommendations
Unused or expired pharmaceuticals should not be disposed of in a manner that allows them to enter the environment, where they can have unintended ecological effects[1][2]. The primary methods for disposal are through designated take-back programs or, if not available, careful disposal in household trash[3][4][5]. Flushing medication is generally discouraged unless specifically stated on the U.S. Food and Drug Administration's (FDA) "flush list," as it can introduce active compounds into the water supply[1][4].
Step-by-Step Disposal Procedure for Laboratory Settings
In a laboratory context, the disposal of Metfol-B should follow established chemical hygiene plans and local regulations for pharmaceutical waste.
-
Consult Safety Data Sheets (SDS): Always attempt to locate the specific SDS for the product. The SDS for the primary components, such as Methylcobalamin, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[6]. However, it is crucial to handle all chemicals with care[7].
-
Segregate Waste: Do not mix expired this compound with other laboratory chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Prepare for Disposal (if no take-back program is available):
-
Keep the tablets or capsules in their solid form. Do not crush them, as this can create dust and increase the risk of inhalation[3][5].
-
Remove the medication from its original container to obscure patient information if applicable[3][4].
-
Mix the solid medication with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the mixture less appealing to prevent accidental ingestion by wildlife or humans[3][4][8].
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty, non-recyclable container, to prevent leakage[3][8].
-
Dispose of the sealed container in the regular solid waste stream designated for non-hazardous materials.
-
-
Disposal of Empty Containers: Before recycling or disposing of the original packaging, ensure all personal or sensitive information is removed or blacked out to protect privacy[3][4].
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes relevant toxicological data for Methylcobalamin, a key component. This information underscores the low acute toxicity but reinforces the need for proper handling and disposal to minimize environmental exposure.
| Parameter | Value | Species | Source |
| Oral LD50 (Methylcobalamin) | > 5,000 mg/kg | Rat | |
| Acute Toxicity | Not classified as hazardous | N/A | [6] |
Experimental Protocols
No specific experimental protocols related to the disposal of this compound were identified in the search results. The provided guidelines are based on standard practices for pharmaceutical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 2. The environmental impacts of vitamin B₁₂ supplementation - HealthcareLCA alerts [healthcarelca.com]
- 3. fda.gov [fda.gov]
- 4. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Essential Safety and Logistical Information for Handling Metfol-B
For research use only. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Metfol-B (CAS 5623-18-7), also known as N10-Methyl Pteroic Acid. The information herein is compiled from available safety data for this compound and structurally related compounds and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
Compound Information
-
Chemical Name: 4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]methylamino]benzoic acid
-
Synonyms: this compound, N10-Methyl Pteroic Acid
-
CAS Number: 5623-18-7
-
Appearance: Brown solid[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its solid, powdered form.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or latex gloves. | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator. | To prevent inhalation of fine dust particles, especially when handling the powder. Use in a well-ventilated area is also recommended.[2] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
Operational Plan: Handling and Storage
3.1. Engineering Controls
-
Handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely.
3.2. Handling Procedures
-
Avoid generating dust.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
3.3. Storage
-
Store in a cool, dry, well-ventilated area.[2]
-
Keep containers securely sealed to prevent contamination and exposure to moisture.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal Plan
Based on available information, this compound is not classified as a hazardous waste. However, all chemical waste should be handled with care and in accordance with institutional and local regulations.
4.1. Solid Waste Disposal
-
Unused or Waste this compound:
-
Solid, non-hazardous chemicals may be suitable for disposal in a sanitary landfill.[4]
-
Do not place directly into laboratory trash cans that are handled by custodial staff.[4]
-
Package the waste in a securely sealed and clearly labeled container.
-
Laboratory personnel should transport the sealed container directly to the designated dumpster for non-hazardous solid waste.[4]
-
-
Contaminated Materials:
-
Disposable PPE (gloves, masks) and other materials (e.g., weighing paper, wipes) contaminated with this compound should be collected in a designated, sealed waste bag.
-
Dispose of this bag in the same manner as the solid chemical waste.
-
4.2. Empty Container Disposal
-
Ensure containers are "RCRA empty," meaning no freestanding liquid or solid remains.
-
Deface or remove all labels from the empty container to indicate it no longer contains the chemical.[4]
-
Dispose of the empty, defaced container in the regular trash.
4.3. Decontamination of Laboratory Equipment
-
Pre-cleaning: Remove any visible solid this compound from the equipment.
-
Cleaning: Wash the equipment with a mild detergent and water.[5]
-
Rinsing: Thoroughly rinse the equipment with water to remove any detergent residue.
-
Drying: Allow the equipment to air dry or dry with a clean cloth.
-
For equipment that cannot be immersed, wipe down surfaces with a damp cloth, followed by a clean, dry cloth.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
